molecular formula C7H12N2O2 B597077 2-Oxa-6,9-diazaspiro[4.5]decan-10-one CAS No. 1341564-99-5

2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Cat. No.: B597077
CAS No.: 1341564-99-5
M. Wt: 156.185
InChI Key: MNPVOKQVDRVYJK-UHFFFAOYSA-N
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Description

2-Oxa-6,9-diazaspiro[4.5]decan-10-one (CAS 1341564-99-5) is a high-purity spirocyclic chemical building block designed for research and development applications, particularly in medicinal chemistry . This compound belongs to the class of diazaspiro[4.5]decane derivatives, scaffolds that are increasingly valued in drug discovery for their three-dimensional rigidity and ability to improve binding affinity to biological targets by reducing the conformational entropy penalty . The spirocyclic framework serves as a versatile synthetic intermediate. Research into structurally similar compounds highlights the potential of this chemotype in the design of novel bioactive molecules. For instance, diazaspiro[4.5]decane cores have been explored as key components in potential chitin synthase inhibitors for antifungal agent development and have been utilized in the synthesis of potent, selective inhibitors for targets like CDK8, which is implicated in oncology research . This product is intended for research purposes as a synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-6,9-diazaspiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-7(1-4-11-5-7)9-3-2-8-6/h9H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVOKQVDRVYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Guide to the Synthesis and Chemical Properties of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern medicinal chemistry is increasingly focused on the exploration of novel, three-dimensional chemical scaffolds to overcome the limitations of traditional flat, aromatic structures.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest as they offer a rigid and well-defined orientation of substituents in three-dimensional space.[3] This structural feature can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability.[3][4]

Within this promising class of molecules, the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold represents a unique heterocyclic framework combining a piperazine ring, a lactam, and an oxazolidine-like moiety. The piperazine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate pharmacokinetic properties and serve as a versatile scaffold.[5][6][7] The integration of a lactam introduces a key hydrogen bonding feature and a potential point for metabolic activity, while the spirocyclic nature locks the conformation, presenting a distinct vector for substituent placement.

Despite its potential, a direct examination of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one in the scientific literature is limited.[8] This guide, therefore, serves as a technical primer for researchers and drug development professionals, providing a comprehensive overview of its proposed synthesis, predicted chemical properties, and potential applications. By leveraging established synthetic methodologies for analogous structures and drawing on the well-documented chemistry of related spirocyclic systems, we aim to provide a solid foundation for the future investigation of this promising scaffold.

Proposed Synthetic Strategies

The construction of complex heterocyclic systems like 2-Oxa-6,9-diazaspiro[4.5]decan-10-one can be efficiently approached using multicomponent reactions (MCRs). The Ugi four-component condensation (U-4CC) is a particularly powerful tool for generating molecular diversity and has been successfully employed in the synthesis of spirocyclic lactams.[9][10][11]

Primary Synthetic Route: Ugi Four-Component Reaction (U-4CC) followed by Intramolecular Cyclization

The most plausible and convergent pathway to the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core involves a strategic Ugi reaction followed by a post-condensation cyclization. The causality behind this choice lies in the Ugi reaction's ability to bring together four diverse starting materials in a single step to create a complex acyclic intermediate, perfectly poised for a subsequent ring-closing reaction to form the desired spirocyclic lactam.

The proposed starting materials for this synthesis are:

  • Amine Component: 1-(2-aminoethyl)piperazine

  • Carbonyl Component: Formaldehyde

  • Carboxylic Acid Component: A suitable carboxylic acid, for example, acetic acid.

  • Isocyanide Component: A bifunctional isocyanide, such as methyl 2-isocyanoacetate.

The reaction proceeds through the initial formation of an imine from the amine and carbonyl components. This is followed by the addition of the isocyanide and the carboxylic acid to form an α-acylamino amide intermediate. This intermediate is then designed to undergo an intramolecular cyclization to furnish the final spirocyclic lactam.

Ugi_Synthesis cluster_0 Ugi Four-Component Reaction cluster_1 Post-Ugi Cyclization Amine 1-(2-aminoethyl)piperazine Ugi_Intermediate Acyclic Ugi Adduct Amine->Ugi_Intermediate Carbonyl Formaldehyde Carbonyl->Ugi_Intermediate Acid Carboxylic Acid Acid->Ugi_Intermediate Isocyanide Methyl 2-isocyanoacetate Isocyanide->Ugi_Intermediate Cyclization Intramolecular Lactamization Ugi_Intermediate->Cyclization Base or Acid Catalysis Target 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Cyclization->Target Reactivity Core 2-Oxa-6,9-diazaspiro[4.5]decan-10-one N_Alkylation N-Alkylation/ N-Arylation at N9 Core->N_Alkylation R-X, Base N_Acylation N-Acylation/ N-Sulfonylation at N9 Core->N_Acylation RCOCl or RSO₂Cl, Base Lactam_Hydrolysis Lactam Hydrolysis (Ring Opening) Core->Lactam_Hydrolysis H₃O⁺ or OH⁻ Lactam_Reduction Lactam Reduction to Amine Core->Lactam_Reduction LiAlH₄ or BH₃

Sources

An In-depth Technical Guide to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The document details its chemical identity, proposed synthetic pathways, and prospective applications, drawing upon established principles of organic chemistry and analogous structures.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the target molecule, in accordance with IUPAC nomenclature rules for spiro compounds, is 2-Oxa-6,9-diazaspiro[4.5]decan-10-one .[1][2] This name is derived as follows:

  • spiro : Indicates a spirocyclic compound, where two rings share a single common atom.[2]

  • [4.5] : Denotes the number of atoms in each ring connected to the spiro atom, in ascending order. In this case, one ring has four atoms (the oxazolidinone ring) and the other has five (the piperazine ring), excluding the spiro carbon.

  • decan : Represents the total number of atoms in the bicyclic system (4 + 5 + 1 spiro atom = 10).

  • 2-Oxa, 6,9-diaza : Specifies the presence and location of heteroatoms. Following the IUPAC rules, numbering starts in the smaller ring, adjacent to the spiro atom, and proceeds through the spiro atom to the larger ring. To give the heteroatoms the lowest possible locants, the oxygen is at position 2, and the nitrogens are at positions 6 and 9.[1]

  • -10-one : Indicates a ketone functional group at position 10.

The chemical structure is as follows:

G cluster_0 Synthetic Pathway Start N-Boc-piperazine Intermediate1 N-Boc-4-piperidone Start->Intermediate1 Oxidation Intermediate2 Spiro-epoxide Intermediate1->Intermediate2 Corey-Chaykovsky Reaction Intermediate3 Amino alcohol Intermediate2->Intermediate3 Ring-opening with Ethanolamine Intermediate4 Protected Spiro-lactam Intermediate3->Intermediate4 Intramolecular Cyclization Product 2-Oxa-6,9-diazaspiro [4.5]decan-10-one Intermediate4->Product Deprotection

Caption: Proposed synthetic workflow for 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-oxopiperazine-1-carboxylate This can be achieved through the selective oxidation of N-Boc-piperazine.

Step 2: Formation of the Spiro-epoxide The ketone at position 4 of the piperazine ring can be converted to a spiro-epoxide using a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide.

Step 3: Ring-opening of the Epoxide The spiro-epoxide can undergo nucleophilic ring-opening with ethanolamine to yield the corresponding amino alcohol.

Step 4: Intramolecular Cyclization to form the Lactam The amino alcohol intermediate can be cyclized to form the oxazolidinone ring, which is a lactam. This can be achieved through various methods, such as activation of the carboxylic acid group (if formed by oxidation of the primary alcohol) followed by intramolecular amidation.

Step 5: Deprotection The final step would involve the removal of the Boc protecting group from the piperazine nitrogen under acidic conditions to yield the target compound.

Potential Applications in Drug Discovery

Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensional nature, which can lead to improved target selectivity and pharmacological properties. [3]The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core combines several key features that make it an attractive scaffold for the development of novel therapeutics.

  • Spiro-lactam Moiety : Spiro-β-lactams and spiro-γ-lactams are known to possess a wide range of biological activities, including antimicrobial, anti-HIV, and anticancer properties. [4][5][6][7][8]The lactam ring can act as a key pharmacophoric element, interacting with various biological targets.

  • Diazaspiro Core : Diazaspiro compounds have been explored as privileged scaffolds in medicinal chemistry. For instance, diazaspiro[4.5]decan-1-one derivatives have been investigated as potential chitin synthase inhibitors with antifungal activity. [9]Furthermore, diazaspiro cores have been utilized as bioisosteres for piperazine, a common motif in many approved drugs. [10]* Structural Rigidity : The spirocyclic nature of the molecule imparts a high degree of conformational rigidity. This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

Given these features, 2-Oxa-6,9-diazaspiro[4.5]decan-10-one and its derivatives could be explored for a variety of therapeutic applications, including but not limited to:

  • Anticancer Agents : The structural similarity to other spirocyclic compounds with demonstrated antitumor activity makes this a promising area of investigation. [11][12]* Antimicrobial Agents : The presence of the lactam and diazaspiro motifs suggests potential for development as antibacterial or antifungal drugs. [9]* CNS-active Agents : Spirocyclic systems are often explored for their potential to interact with targets in the central nervous system. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. [13]

Conclusion

2-Oxa-6,9-diazaspiro[4.5]decan-10-one represents a novel and intriguing heterocyclic scaffold. While direct experimental data is currently lacking in the public domain, its structure can be confidently assigned based on IUPAC nomenclature. Plausible synthetic routes can be proposed based on established chemical transformations. The combination of a spiro-lactam and a diazaspiro core within a rigid three-dimensional framework makes this molecule and its potential derivatives highly attractive for exploration in various drug discovery programs. Further synthetic and biological evaluation is warranted to fully elucidate the therapeutic potential of this promising chemical entity.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
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  • Rule B-10. Compounds: Method 1. (n.d.). ACD/Labs. Retrieved January 16, 2026, from [Link]

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  • Rule B-11. Compounds: Method 2. (n.d.). ACD/Labs. Retrieved January 16, 2026, from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. Retrieved January 16, 2026, from [Link]

  • p-2 parent hydrides - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Examples of azaspiro[3.n]alkanes in drug discovery. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). Thieme. Retrieved January 16, 2026, from [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (2022). Frontiers. Retrieved January 16, 2026, from [Link]

  • 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of the 1,8-diazaspiro[4.5] decane system. (1972). Semantic Scholar. Retrieved January 16, 2026, from [Link]

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  • 2-oxa-6,9-diazaspiro[4.5]decane. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • Spiro-β-lactams with potent antimicrobial activity. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (2021). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

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  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[1][3]eca-6,9-diene-3,8-dione Derivatives. (2018). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved January 16, 2026, from [Link]

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An In-Depth Technical Guide to the Proposed Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Spirocyclic Scaffold for Drug Discovery

Abstract

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core represents a novel, three-dimensional scaffold with significant potential in medicinal chemistry and drug development. Its unique topology, combining a piperazine and a lactam ring around a spirocyclic center, offers a framework for the development of new therapeutic agents with improved physicochemical properties. This technical guide presents a comprehensive, proposed synthetic route to this target molecule. While no direct synthesis has been reported in the literature to date, the strategy herein is grounded in well-established multicomponent reaction methodologies, particularly the Ugi four-component reaction (Ugi-4CR), followed by a strategic intramolecular cyclization. This document provides a detailed, step-by-step protocol, mechanistic insights, and the scientific rationale behind the proposed synthetic pathway, aimed at researchers and professionals in the field of drug development.

Introduction: The Rationale for 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Spirocyclic scaffolds have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and better pharmacological profiles compared to their planar counterparts. The piperazine moiety is a well-known privileged structure in medicinal chemistry, found in numerous approved drugs, where it often enhances solubility and bioavailability. The lactam ring is another crucial pharmacophore present in a wide range of biologically active compounds, including antibiotics. The combination of these features in the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one framework is anticipated to yield a new class of molecules with significant therapeutic potential.

This guide proposes a convergent and efficient synthesis of this novel scaffold, leveraging the power of multicomponent reactions to rapidly assemble molecular complexity from simple starting materials.

Proposed Synthetic Strategy: A Multicomponent Approach

The proposed synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a multi-step process centered around a key Ugi four-component reaction, followed by an intramolecular N-acylation to form the desired spiro-lactam. The overall strategy is depicted below.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Ugi Four-Component Reaction cluster_3 Deprotection & Cyclization A N-Boc-4-aminopiperidine C tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate A->C Acylation B Chloroacetyl chloride B->C D Ugi Adduct C->D Ugi-4CR H Final Product: 2-Oxa-6,9-diazaspiro[4.5]decan-10-one D->H 1. Boc Deprotection 2. Intramolecular Cyclization E Formaldehyde E->D F Isocyanide F->D G Methanol G->D

Caption: Proposed synthetic workflow for 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Synthesis of the Key Bifunctional Intermediate

The synthesis commences with the preparation of a key intermediate, tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate. This molecule incorporates the piperidine core and a reactive handle for the subsequent intramolecular cyclization.

Reaction:

N-Boc-4-aminopiperidine is acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. The Boc protecting group on the piperidine nitrogen is crucial for preventing unwanted side reactions and directing the acylation to the primary amine.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for the rapid assembly of complex molecules from simple starting materials.[1] In this proposed synthesis, the Ugi-4CR will be employed to construct the acyclic precursor to the target spirocycle.

Reactants:

  • Amine Component: The synthesized tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate.

  • Carbonyl Component: Formaldehyde.

  • Isocyanide Component: A suitable isocyanide, such as tert-butyl isocyanide.

  • Carboxylic Acid Component: In this variation of the Ugi reaction, the "acid" component is incorporated into the amine starting material (the chloroacetamide). The reaction is typically carried out in a protic solvent like methanol which acts as the nucleophilic solvent.

The Ugi reaction will proceed through the formation of an iminium ion from the piperidine and formaldehyde, which then reacts with the isocyanide and methanol to form the Ugi adduct.

Deprotection and Intramolecular Cyclization

The final steps involve the removal of the Boc protecting group and the subsequent intramolecular cyclization to form the spiro-lactam.

  • Boc Deprotection: The Ugi adduct is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc group, exposing the secondary amine of the piperidine ring.

  • Intramolecular N-Acylation: The deprotected intermediate is then subjected to basic conditions (e.g., sodium hydride in THF) to promote an intramolecular nucleophilic substitution. The newly freed piperidine nitrogen will attack the electrophilic carbon of the chloroacetamide moiety, displacing the chloride and forming the desired lactam ring, thus completing the synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Detailed Experimental Protocols

3.1. Synthesis of tert-butyl 4-(2-chloroacetamido)piperidine-1-carboxylate

Reagent/SolventMolar Mass ( g/mol )AmountMoles
N-Boc-4-aminopiperidine200.2810.0 g49.9 mmol
Chloroacetyl chloride112.944.4 mL54.9 mmol
Triethylamine101.198.4 mL59.9 mmol
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a stirred solution of N-Boc-4-aminopiperidine (10.0 g, 49.9 mmol) and triethylamine (8.4 mL, 59.9 mmol) in DCM (200 mL) at 0 °C, add chloroacetyl chloride (4.4 mL, 54.9 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the title compound.

3.2. Ugi Four-Component Reaction to form the Acyclic Precursor

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Intermediate from 3.1276.775.0 g18.1 mmol
Formaldehyde (37% in H2O)30.031.5 mL19.9 mmol
tert-Butyl isocyanide83.132.3 mL19.9 mmol
Methanol-50 mL-

Procedure:

  • To a solution of the intermediate from step 3.1 (5.0 g, 18.1 mmol) in methanol (50 mL), add formaldehyde (1.5 mL, 19.9 mmol) and tert-butyl isocyanide (2.3 mL, 19.9 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the Ugi adduct.

3.3. Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Step A: Boc Deprotection

  • Dissolve the Ugi adduct (1.0 g) in DCM (10 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

Step B: Intramolecular Cyclization

  • Dissolve the crude deprotected intermediate from Step A in anhydrous THF (20 mL) and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Mechanistic Insights

The key to the successful formation of the spirocyclic core is the intramolecular N-acylation. The deprotection of the Boc group is essential to liberate the nucleophilic secondary amine of the piperidine ring. The use of a strong, non-nucleophilic base like sodium hydride is critical to deprotonate the amide nitrogen of the Ugi adduct, which then acts as the intramolecular nucleophile to displace the chloride and form the stable six-membered lactam ring.

Caption: Proposed mechanism for the final intramolecular cyclization step.

Conclusion and Future Directions

This technical guide outlines a robust and scientifically sound, albeit proposed, synthetic route to the novel 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold. The strategy leverages the efficiency of the Ugi multicomponent reaction to rapidly build molecular complexity, followed by a reliable intramolecular cyclization to construct the target spiro-lactam. This approach offers a clear pathway for the synthesis and future exploration of this promising new class of molecules.

Further work will involve the experimental validation of this proposed route, optimization of reaction conditions, and the exploration of the substrate scope to generate a library of derivatives for biological screening. The insights gained from this work are expected to accelerate the discovery of new therapeutic agents based on this unique spirocyclic framework.

References

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  • Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines - MDPI. [Link]

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2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Spirocyclic Scaffold - A New Dimension in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can unlock new therapeutic possibilities is perpetual. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid, three-dimensional framework that can present substituents in well-defined spatial orientations.[1][2] This structural rigidity often translates into higher binding affinity and selectivity for biological targets compared to their more flexible acyclic or simple cyclic counterparts.[1] The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core represents a fascinating, yet underexplored, scaffold that combines the structural features of a piperidine, a lactam, and an oxazolidine ring system. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of derivatives and analogs based on this unique spirocyclic framework.

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core: Structural and Chemical Rationale

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold is a heterocyclic system characterized by a shared carbon atom (the spiro center) connecting a piperidine ring and an oxazolidinone ring. The numbering of the atoms is crucial for understanding its derivatives. PubChem provides a basic entry for the parent structure, 2-oxa-6,9-diazaspiro[4.5]decane, which serves as a foundational reference.[3] The "-10-one" suffix in our target molecule indicates a carbonyl group at the 10-position, creating a lactam within the piperidine ring.

The inherent structural features of this core suggest several avenues for therapeutic exploration:

  • Hydrogen Bond Donors and Acceptors: The presence of two nitrogen atoms (one amide, one amine) and two oxygen atoms (one ether, one amide carbonyl) provides multiple sites for hydrogen bonding, which is critical for molecular recognition at biological targets.

  • Chirality and Stereochemical Complexity: The spiro center is a quaternary stereocenter. Additionally, substitutions on the rings can introduce further chiral centers, allowing for the generation of a diverse library of stereoisomers with potentially distinct biological activities.

  • Modulation of Physicochemical Properties: The spirocyclic nature imparts a degree of rigidity that can improve metabolic stability and cell permeability. The oxa- and aza- functionalities can enhance aqueous solubility, a key parameter in drug development.[1]

Synthetic Strategies: Building the Spirocyclic Core

The construction of complex spiro-heterocycles is a significant challenge in synthetic organic chemistry. Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), have emerged as powerful tools for the rapid and efficient assembly of such scaffolds from simple starting materials.[4][5] The Ugi reaction allows for the formation of a linear peptide-like backbone which can then undergo intramolecular cyclization to yield the desired heterocyclic system.[5]

Proposed Retrosynthetic Analysis and Forward Synthesis via Ugi Reaction

A plausible synthetic route to the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core can be envisioned through a post-Ugi transformation strategy. The key is to design the Ugi adduct with appropriately placed functional groups that can participate in a subsequent intramolecular cyclization.

Diagram 1: Retrosynthetic Analysis

G Target 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core Ugi_Adduct Linear Ugi Adduct Target->Ugi_Adduct Intramolecular Cyclization Components Ugi-4CR Components: - Amino acid (with protected amine) - Cyclic Ketone (Piperidin-4-one derivative) - Isocyanide - Carboxylic Acid (Glycolic Acid) Ugi_Adduct->Components Ugi 4-Component Reaction

A proposed retrosynthetic pathway for the target spirocycle.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a hypothetical, yet plausible, synthesis based on established methodologies for constructing similar spirocyclic systems.[5][6]

Step 1: Ugi Four-Component Reaction

  • Reagents:

    • N-Boc-piperidin-4-one (1.0 eq)

    • Glycine methyl ester hydrochloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Glycolic acid (1.1 eq)

    • Benzyl isocyanide (1.0 eq)

    • Methanol (as solvent)

  • Procedure:

    • To a solution of N-Boc-piperidin-4-one in methanol, add glycine methyl ester hydrochloride and triethylamine. Stir at room temperature for 30 minutes to facilitate imine formation.

    • Add glycolic acid and benzyl isocyanide to the reaction mixture.

    • Seal the reaction vessel and stir at 65°C for 48-72 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude Ugi adduct by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the linear precursor.

Step 2: Intramolecular Cyclization (Lactamization)

  • Reagents:

    • Purified Ugi Adduct (1.0 eq)

    • Sodium methoxide (catalytic amount)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve the purified Ugi adduct in methanol.

    • Add a catalytic amount of sodium methoxide to the solution.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar spot. This step facilitates the intramolecular transamidation to form the piperidinone lactam.

    • Neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection and Final Cyclization (Oxazolidinone Formation)

  • Reagents:

    • Product from Step 2 (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane

    • Dichloromethane (DCM) or Dioxane (as solvent)

    • A suitable base (e.g., triethylamine or DBU) for the final cyclization.

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM and add TFA. Stir at room temperature for 2-4 hours to remove the Boc protecting group.

    • Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

    • Dissolve the resulting amine salt in a suitable solvent like acetonitrile.

    • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the final intramolecular cyclization, forming the 2-oxa-6,9-diazaspiro[4.5]decan-10-one core.[6]

    • Purify the final compound by column chromatography or recrystallization.

Diagram 2: Synthetic Workflow

G cluster_0 Step 1: Ugi Reaction cluster_1 Step 2: Lactamization cluster_2 Step 3: Final Cyclization a Mix Ketone, Amine, Acid, Isocyanide b Heat in Methanol a->b c Purify Ugi Adduct b->c d Treat with Base c->d e Reflux d->e f Purify Lactam e->f g Boc Deprotection f->g h Base-mediated Cyclization g->h i Purify Final Product h->i

A step-by-step workflow for the synthesis of the target scaffold.

Characterization of Derivatives

The synthesized compounds would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure, including the presence of the spiro-carbon and the connectivity of the rings. Expected chemical shifts can be compared to similar structures reported in the literature.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the synthesized compounds.[6][8]

  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure and absolute stereochemistry, especially for chiral derivatives.[9]

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one is not yet established, the activities of structurally related compounds provide a strong basis for hypothesis-driven screening.

Antifungal and Antimicrobial Activity

A study on 2,8-diazaspiro[4.5]decan-1-one derivatives revealed their potential as chitin synthase inhibitors and antifungal agents.[10] Several compounds in that series showed excellent activity against Candida albicans and Aspergillus fumigatus, with some being more potent than the standard drug fluconazole.[10] This suggests that the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core could also be a promising scaffold for developing new antifungal agents.

Table 1: Biological Activity of Related Diazaspiro[4.5]decan-1-one Derivatives[10]

CompoundTarget OrganismActivity (MIC, mmol/L)Potency vs. Fluconazole
4d C. albicans0.04Superior
4j A. fumigatus0.08Potent
4r A. fumigatus0.08Potent
Fluconazole C. albicans0.104-
Central Nervous System (CNS) Activity

Spiro-piperidine motifs are prevalent in drugs targeting the CNS.[11] For instance, 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for potential use in treating Alzheimer's disease.[9] Another series of cyclopropyl-spiro-piperidines has been investigated as sodium channel blockers for pain management.[12] Given these precedents, derivatives of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core warrant screening for activity against CNS targets such as GPCRs, ion channels, and transporters.

Anticancer Activity

The rigid three-dimensional structure of spirocycles is well-suited for targeting protein-protein interactions, which are often implicated in cancer. Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have shown potent antiproliferative activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[7][8] Some of these compounds exhibited IC₅₀ values in the nanomolar range.[8]

Future Directions and Conclusion

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly those leveraging the power of multicomponent reactions, offer an efficient pathway to generate libraries of diverse derivatives.

The key to unlocking the therapeutic potential of this scaffold lies in a systematic exploration of its structure-activity relationship (SAR). By varying the substituents on the piperidine nitrogen (position 6) and at other non-spiro positions, researchers can fine-tune the compound's physicochemical properties and biological activity.

This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules. The convergence of a unique three-dimensional structure, multiple points for functionalization, and promising biological data from related scaffolds positions the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core as a valuable asset in modern drug discovery campaigns.

References

  • Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers, 11, 4895-4912.
  • (2017). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PubMed Central.
  • Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers.
  • (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
  • (2020). Synthesis of various N-heterocycles using the four-component Ugi reaction.
  • (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
  • (n.d.). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers.
  • (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach.
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  • (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online.
  • (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
  • (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). 2-oxa-6,9-diazaspiro[4.5]decane. PubChem.
  • (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
  • (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • (n.d.). 2-Oxa-7-azaspiro[4.5]decane|High-Quality Building Block. Benchchem.
  • (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • (2020). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.

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The Diazaspiro[4.5]decanone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The diazaspiro[4.5]decanone core represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Characterized by a rigid, three-dimensional spirocyclic framework, this scaffold offers unique stereochemical properties that are highly advantageous for designing potent and selective therapeutic agents. Unlike more flexible, linear, or monocyclic structures, the constrained nature of the diazaspiro[4.5]decanone ring system allows for the precise spatial orientation of functional groups. This structural rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and improved selectivity.[1] This guide provides a comprehensive overview of the diverse biological activities exhibited by diazaspiro[4.5]decanone derivatives, focusing on their applications in oncology, immunology, and neurology, underpinned by mechanistic insights and proven experimental protocols.

Potent Anticancer Activity: Mechanisms and Applications

Diazaspiro[4.5]decanone derivatives and their structural analogs have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. This broad-spectrum efficacy is attributed to multiple mechanisms of action, including the induction of cell cycle arrest and apoptosis, and the targeted inhibition of critical oncogenic pathways.

Antiproliferative Efficacy

Numerous studies have documented the potent cytotoxic effects of these compounds. For instance, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, which share the core spirocyclic structure, have shown exceptional potency.[2] Similarly, derivatives of 1-thia-4-azaspiro[4.5]decane have displayed good to moderate anticancer activities against various carcinoma cells.[3][4] The efficacy of these compounds is often in the nanomolar to low micromolar range, highlighting their potential as lead candidates for oncology drug development.[2][5]

Compound ClassCancer Cell LineIC50 ValueReference
Sulfonyl-azaspirodienone (7j) A549 (Lung)0.17 µM[2]
MDA-MB-231 (Breast)0.05 µM[2]
HeLa (Cervical)0.07 µM[2]
Oxa-azaspirodienone (11h) A549 (Lung)0.19 µM[5]
MDA-MB-231 (Breast)0.08 µM[5]
HeLa (Cervical)0.15 µM[5]
Thia-azaspirodecane (7) HCT-116 (Colorectal)92.2 nM[3]
KRAS-G12D Inhibitor (HDB-2) N/A (Cellular Assay)Nanomolar Range[6]
Mechanism of Action: Cell Cycle Arrest and Apoptosis

A key mechanism underlying the anticancer activity of these compounds is their ability to disrupt cell cycle progression and induce programmed cell death (apoptosis). Flow cytometry analysis of MDA-MB-231 breast cancer cells treated with the potent derivative 7j revealed a significant arrest of cells in the G2/M phase of the cell cycle.[2] This disruption prevents cancer cells from dividing and proliferating. Furthermore, the same compound was shown to increase the percentage of apoptotic cells, indicating that it triggers the intrinsic or extrinsic cell death pathways.[2]

cluster_0 Cell Cycle Progression cluster_1 Apoptosis Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Diazaspiro Diazaspiro[4.5]decanone Compound Diazaspiro->Caspase Induces G2M_Block G2/M Arrest Diazaspiro->G2M_Block Inhibits

Caption: Mechanism of anticancer action.

Targeted Inhibition: The Case of KRAS-G12D

The structural precision of the spirocyclic scaffold makes it ideal for targeting specific protein mutations that drive cancer. Oncogenic mutations in the KRAS gene, particularly the G12D mutation, are notoriously difficult to target and are prevalent in many aggressive cancers.[6] Recently, a multidisciplinary approach combining machine learning with chemical synthesis led to the development of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of KRAS-G12D.[6] These compounds exhibit strong protein binding affinity (Kd values as low as 28.29 nM) and nanomolar IC50 values in cellular assays, representing a significant breakthrough in targeting this previously "undruggable" oncoprotein.[6]

Precision Kinase Inhibition: A Scaffold for Selectivity

The rigid conformation of the diazaspiro[4.5]decanone core is exceptionally well-suited for insertion into the ATP-binding pockets of kinases. This allows for the development of highly selective inhibitors that can discriminate between closely related kinase family members, a crucial factor in minimizing off-target effects.

Targeting Necroptosis: RIPK1 Inhibition

Necroptosis is a form of programmed cell death implicated in various inflammatory diseases.[7] Receptor-interacting protein kinase 1 (RIPK1) is a central regulator of this pathway.[8] Through virtual screening and subsequent structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. The lead compound, 41 , demonstrated an IC50 value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in cellular models, establishing it as a promising candidate for treating inflammatory conditions.[7][8]

Modulating Inflammation: Dual TYK2/JAK1 Inhibition

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that drive inflammation. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[9] The optimized compound, 48 , displayed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1.[9] Crucially, it exhibited over 23-fold selectivity against the related JAK2 kinase, which is associated with hematological side effects. In preclinical models of ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than the established pan-JAK inhibitor, tofacitinib.[9]

Target Kinase(s)Compound ClassLead CompoundPotency (IC50)Therapeutic AreaReference
RIPK1 2,8-Diazaspiro[4.5]decan-1-oneCompound 4192 nMInflammatory Diseases[7][8]
TYK2 / JAK1 2,8-Diazaspiro[4.5]decan-1-oneCompound 486 nM / 37 nMInflammatory Bowel Disease[9]
PLD1 / PLD2 2,8-Diazaspiro[4.5]decanoneN/AIsoform SelectiveGeneral Inflammation[10]
Experimental Workflow: From Hit to Lead

The development of these kinase inhibitors often follows a structured, multi-step process that leverages both computational and experimental techniques. The causality behind this workflow is to efficiently identify and refine candidates with optimal potency and drug-like properties.

VirtualScreening Virtual Screening (Docking) HitID Hit Identification VirtualScreening->HitID SAR SAR Studies (Optimization) HitID->SAR Structural Insights LeadComp Lead Compound SAR->LeadComp InVitro In Vitro Assays (Potency, Selectivity) SAR->InVitro Synthesized Analogs InVivo In Vivo Models (Efficacy, PK/PD) LeadComp->InVivo InVitro->SAR Feedback Loop

Caption: Kinase inhibitor development workflow.

Antimicrobial and Antifungal Activity

Beyond cancer and inflammation, diazaspiro[4.5]decanones have emerged as promising antimicrobial agents, particularly in the fight against fungal pathogens.

Mechanism of Action: Chitin Synthase Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were specifically designed and synthesized as inhibitors of chitin synthase (CHS).[11] Chitin is an essential component of the fungal cell wall, making CHS an attractive and selective target for antifungal drug development. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

Antifungal Efficacy and Synergy

Biological assays revealed that several compounds in this series exhibited excellent potency against CHS, with IC50 values as low as 0.12 mM, comparable to the natural product inhibitor polyoxin B (IC50 = 0.08 mM).[11] The compounds also showed potent activity against clinically relevant fungal strains. Notably, compound 4d was superior to the widely used antifungal fluconazole against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 0.04 mmol/L.[11] Furthermore, when used in combination with fluconazole, several derivatives demonstrated additive or synergistic effects, suggesting a potential strategy to combat drug-resistant fungal infections.[11]

Fungal SpeciesTestCompound 4d (MIC)Compound 4j (MIC)Fluconazole (MIC)Reference
C. albicansAntifungal Activity0.04 mmol/LN/A0.104 mmol/L[11]
A. fumigatusAntifungal ActivityN/A0.08 mmol/LN/A[11]
Protocol: In Vitro Chitin Synthase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against chitin synthase from a target fungal species (e.g., Saccharomyces cerevisiae).

  • Principle: The assay measures the incorporation of a radiolabeled substrate, UDP-N-acetyl-D-[¹⁴C]-glucosamine, into chitin by a crude enzyme preparation. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthase from fungal spheroplasts.

    • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), activator (e.g., trypsin), and varying concentrations of the diazaspiro[4.5]decanone test compound dissolved in DMSO.

    • Initiation: Start the reaction by adding the radiolabeled substrate, UDP-N-acetyl-D-[¹⁴C]-glucosamine.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Termination: Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

    • Quantification: Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin product. Wash the filter extensively to remove unincorporated substrate.

    • Measurement: Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Central Nervous System (CNS) Activity: Anticonvulsant Properties

The unique structural features of the diazaspiro[4.5]decanone scaffold have also been exploited to develop agents with CNS activity. A series of novel 1,3-diazaspiro[4.5]decan-4-one (spiroimidazolidinone) derivatives were synthesized and evaluated for their anticonvulsant effects.[12]

The compounds were tested in two standard preclinical models of epilepsy: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. While most compounds showed moderate activity in the MES screen, compound 8w emerged as exceptionally potent in the scPTZ screen. Its effective dose (ED50) was approximately 5-fold lower than that of phenobarbital and over 83-fold lower than that of ethosuximide, two established anti-epileptic drugs.[12] Importantly, none of the tested compounds exhibited motor impairment in neurotoxicity tests, indicating a favorable safety profile.[12] These findings highlight the potential of this scaffold for developing novel and safer treatments for seizure disorders.

Synthesis and Structure-Activity Relationship (SAR)

The therapeutic potential of diazaspiro[4.5]decanones is unlocked through versatile synthetic strategies and a deep understanding of their structure-activity relationships.

General Synthetic Approach

A common and efficient method for synthesizing related spirocyclic cores, such as 1-thia-4-azaspiro[4.5]decanes, is the one-pot, three-component reaction. This involves the condensation of a ketone (e.g., cyclohexanone), an aromatic amine, and a mercapto-acid in a suitable solvent.[3] This approach is valued for its high atom economy and operational simplicity.

Ketone Cyclic Ketone OnePot One-Pot Three-Component Reaction Ketone->OnePot Amine Amine Amine->OnePot Acid Mercapto-acid Acid->OnePot Reactants + Reactants2 + Product Thia-azaspiro[4.5]decane Core OnePot->Product

Caption: A three-component synthesis pathway.

Key SAR Insights
  • Pharmacokinetic Improvement: In the development of phospholipase D (PLD) inhibitors, modifying a triazaspiro[4.5]decanone core by removing one nitrogen atom to create a 2,8-diazaspiro[4.5]decanone core led to significant improvements in pharmacokinetic properties. The new scaffold resulted in an enhanced free fraction in plasma, more moderate hepatic clearance, and longer in-vivo half-lives.[10] This demonstrates how subtle changes to the core structure can dramatically improve a compound's drug-like properties.

  • Potency and Selectivity: For kinase inhibitors, the substituents attached to the diazaspiro core are critical. Systematic exploration of different functional groups allows for the fine-tuning of interactions with key amino acid residues in the target's binding pocket, thereby maximizing potency and achieving selectivity against other kinases.[7][9]

Conclusion

The diazaspiro[4.5]decanone scaffold is a validated privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics. Its rigid, three-dimensional architecture provides a distinct advantage for achieving high potency and selectivity against a diverse range of biological targets. The demonstrated success of its derivatives as anticancer agents, specific kinase inhibitors, antifungals, and anticonvulsants underscores the immense potential of this chemical class. For drug development professionals, the diazaspiro[4.5]decanone core represents a fertile ground for innovation, promising the delivery of next-generation medicines with improved efficacy and safety profiles.

References

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. Retrieved January 16, 2026, from [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. (2018). PubMed. Retrieved January 16, 2026, from [Link]

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1‑Azaspiro[4.5]decanes on Drug-Resistant Leukemias. (2019). figshare. Retrieved January 16, 2026, from [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). PubMed. Retrieved January 16, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][7]deca-6,9-diene-3,8-dione Derivatives. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide for researchers, leveraging foundational principles of spectroscopic interpretation and data from analogous structures. Such predictive analysis is a cornerstone of chemical research, particularly in the fields of medicinal chemistry and drug development where novel molecular scaffolds are continuously explored.

The structural confirmation of any new chemical entity is paramount. This guide will walk through the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind the predicted signals. Furthermore, standardized protocols for data acquisition are provided to ensure researchers can generate high-quality, reliable data for their synthesized compounds.

Molecular Structure and Key Features

2-Oxa-6,9-diazaspiro[4.5]decan-10-one possesses a unique and rigid spirocyclic framework. This structure incorporates several key functional groups that will give rise to characteristic spectroscopic signals:

  • Spiro Center: A quaternary carbon atom (C5) that joins the two rings.

  • Lactam: A cyclic amide functional group, which includes a carbonyl (C10) and a nitrogen atom (N9).

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.

  • Oxazolidine Ring: A five-membered ring containing an oxygen and a nitrogen atom.

The numbering convention used throughout this guide is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the instrument prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC) as needed for structural confirmation acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction and baseline correction proc1->proc2 proc3 Calibrate spectra (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one will be dominated by absorptions from the N-H and C=O bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Amine & Amide)3200 - 3400Medium, BroadCharacteristic stretching vibration of N-H bonds.
C-H Stretch (sp³)2850 - 3000Medium to StrongStretching of C-H bonds on the aliphatic rings.
C=O Stretch (Lactam)1650 - 1690StrongA very prominent and diagnostic peak for the carbonyl group in the lactam. [1]
C-N Stretch1180 - 1360MediumStretching vibration of the carbon-nitrogen bonds.
C-O-C Stretch (Ether)1050 - 1150StrongAsymmetric stretching of the ether linkage.
Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Record a spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 2-Oxa-6,9-diazaspiro[4.5]decan-10-one (Molecular Formula: C₇H₁₂N₂O₂), the exact mass is 156.0899 g/mol .

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): A peak at m/z = 156 would be expected, corresponding to the intact molecule.

  • [M+H]⁺: In electrospray ionization (ESI) in positive mode, the most prominent peak would likely be the protonated molecule at m/z = 157.

  • Key Fragmentation: The rigid spirocyclic structure may lead to characteristic fragmentation patterns. Cleavage of the rings is expected. For instance, a retro-Diels-Alder type reaction or cleavage alpha to the nitrogen atoms are common fragmentation pathways for such systems.

G mol [M+H]⁺ m/z = 157 frag1 Loss of C₂H₄O (ethylene oxide) mol->frag1  -44 Da frag2 Loss of CO (carbonyl group) mol->frag2  -28 Da frag3 Ring Opening mol->frag3

Caption: Plausible fragmentation pathways in ESI-MS.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation patterns, isolate the parent ion (m/z 157) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known behavior of the constituent functional groups. Researchers who synthesize this compound or its derivatives can use this guide as a reference for interpreting their experimental data and confirming the structure of their target molecule. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of novel chemical entities.

References

  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.

Sources

The Emergence of Oxa-Diazaspiro Compounds: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxa-diazaspiro compounds, a unique class of heterocyclic entities, have carved a significant niche in medicinal chemistry. Their rigid, three-dimensional architecture offers a compelling scaffold for the design of novel therapeutics, enabling fine-tuning of physicochemical properties and facilitating optimal interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and history of oxa-diazaspiro compounds, delves into the core synthetic strategies for their construction, and explores their diverse applications in drug development. Authored from the perspective of a senior application scientist, this guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rise of Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from "flat" aromatic structures towards more three-dimensional (3D) scaffolds. This evolution is driven by the need to enhance target selectivity, improve physicochemical properties, and navigate novel chemical spaces. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Among these, oxa-diazaspiro compounds, which incorporate both oxygen and nitrogen atoms within their spirocyclic framework, have emerged as a particularly promising class of molecules. The presence of these heteroatoms imparts unique electronic and steric properties, influencing aqueous solubility, metabolic stability, and the capacity for hydrogen bonding, all of which are critical parameters in drug design.[1][2][3]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the discovery, synthesis, and application of oxa-diazaspiro compounds, offering insights into the strategic considerations that underpin their development.

A Historical Perspective: From Curiosity to Core Scaffold

The history of oxa-diazaspiro compounds is intertwined with the broader exploration of spiro-heterocycles. While the first spiran, a bicyclic hydrocarbon, was described by von Baeyer in 1900, the deliberate synthesis and investigation of their heterocyclic counterparts for medicinal purposes gained momentum much later.[3] Early forays into spiro-heterocyclic chemistry were often driven by the desire to create novel chemical entities with unique conformational constraints.

One of the pivotal moments in the application of spiro-heterocycles in drug discovery was the development of spironolactone, a steroidal spiro-lactone, which highlighted the potential of the spirocyclic motif to modulate biological activity.[2] This spurred further investigation into non-steroidal spiro-heterocycles, including those containing oxygen and nitrogen.

The synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, a core component of the natural product oxazolomycin, marked a significant milestone in accessing these complex architectures.[4] This work demonstrated that such intricate spiro-heterocyclic systems were synthetically accessible and present in biologically active natural products.

In subsequent years, the focus shifted towards the rational design and synthesis of oxa-diazaspiro compounds as core scaffolds for targeting specific biological pathways. A notable example is the development of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as potent M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1][2] These studies not only yielded promising drug candidates but also provided valuable insights into the structure-activity relationships (SAR) of this compound class.

Core Synthetic Strategies: Building the Oxa-Diazaspiro Framework

The construction of the oxa-diazaspiro core requires strategic and often elegant synthetic approaches. The choice of strategy is dictated by the desired ring sizes, substitution patterns, and stereochemical outcomes. This section details some of the key methodologies employed, providing both the "how" and the "why" behind these experimental choices.

Michael Addition-Cyclization Cascade

A robust and widely used method for the synthesis of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones involves a Michael addition followed by an intramolecular cyclization. This approach is particularly effective for creating the piperidine and lactam rings in a sequential manner.

Causality of Experimental Choices:

  • Choice of Reactants: The use of an α,β-unsaturated ester as the Michael acceptor and hydroxyurea or a substituted hydrazine as the nucleophile is strategic. The α,β-unsaturated system provides the electrophilic center for the initial conjugate addition, while the hydroxyurea/hydrazine derivative contains the nucleophilic nitrogen for the Michael addition and a second nucleophilic group (the hydroxylamine or hydrazine nitrogen) for the subsequent cyclization.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps. The use of a base is often not necessary as the nucleophilicity of the hydrazine is sufficient for the Michael addition. The subsequent cyclization is often thermally induced.

Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one [1][2]

  • Michael Addition: To a solution of the appropriate α,β-unsaturated ester in ethanol, add an equimolar amount of methylhydrazine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Cyclization: Upon completion of the Michael addition, heat the reaction mixture to reflux to induce intramolecular cyclization.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired 1-oxa-2,8-diazaspiro[4.5]decan-3-one.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, particularly [4+2] (Diels-Alder) and 1,3-dipolar cycloadditions, are powerful tools for the stereocontrolled synthesis of complex cyclic systems, including oxa-diazaspiro scaffolds. These reactions allow for the formation of multiple bonds and stereocenters in a single step.

Causality of Experimental Choices:

  • Substrate Design: The key to a successful intramolecular cycloaddition is the design of a precursor that contains both the diene and dienophile (for [4+2]) or the 1,3-dipole and dipolarophile within the same molecule, connected by a tether of appropriate length and flexibility.

  • Reaction Conditions: These reactions are often thermally promoted. The choice of solvent is critical and is typically a high-boiling, inert solvent such as toluene or xylene. The reaction temperature is optimized to overcome the activation energy barrier for the cycloaddition without promoting undesired side reactions.

The following diagram illustrates the general concept of an intramolecular Diels-Alder reaction for the formation of a spirocyclic system.

Caption: Intramolecular Diels-Alder reaction pathway.

Metal-Catalyzed Cyclizations

Transition metal catalysis has opened new avenues for the synthesis of oxa-diazaspiro compounds, offering mild reaction conditions and high levels of chemo- and regioselectivity.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of metal catalyst (e.g., palladium, gold, copper) is crucial and depends on the specific transformation. For example, palladium catalysts are often used for cross-coupling and cyclization reactions involving allylic intermediates, while gold catalysts are known to activate alkynes towards nucleophilic attack.

  • Ligand Effects: The ligands coordinated to the metal center play a critical role in modulating the catalyst's reactivity and selectivity. Judicious choice of ligands can influence the stereochemical outcome of the reaction.

Experimental Protocol: Gold- and Palladium-Catalyzed Tandem Cyclization for Dearomatic 2-Oxa-7-azaspiro[4.5]decane Derivatives

  • Reactant Preparation: In a reaction vessel, combine the enynamide substrate and the vinyl benzoxazinanone in a suitable solvent.

  • Catalyst Addition: Add the gold and palladium catalysts to the reaction mixture.

  • Reaction Conditions: Stir the reaction under mild conditions (e.g., room temperature) and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and perform an extractive work-up. Purify the crude product by column chromatography to yield the desired dearomatic 2-oxa-7-azaspiro[4.5]decane derivative.

The following diagram depicts a simplified workflow for a metal-catalyzed synthesis.

Metal_Catalyzed_Synthesis start Starting Materials reaction Metal-Catalyzed Cyclization start->reaction workup Reaction Work-up reaction->workup purification Purification workup->purification product Oxa-Diazaspiro Product purification->product

Sources

2-Oxa-6,9-diazaspiro[4.5]decan-10-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core is a unique heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage in the design of novel therapeutic agents by enabling a more precise spatial arrangement of pharmacophoric features. This spirocyclic system, which incorporates a piperazine ring fused to a lactone, serves as a versatile building block for creating diverse chemical libraries with the potential to interact with a wide range of biological targets.[1] The inherent structural complexity and synthetic tractability of this scaffold make it a "privileged" structure in drug discovery, offering opportunities to develop selective and potent modulators of various physiological processes.

This technical guide provides a comprehensive overview of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core, including its synthesis, chemical properties, and applications in the development of novel therapeutics. It is intended to serve as a valuable resource for researchers and scientists actively engaged in drug discovery and development.

Synthetic Strategies

The synthesis of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold and its derivatives often employs multicomponent reactions, which are highly efficient for generating molecular diversity. One of the most prominent methods is the Ugi five-center, four-component reaction (U-5C-4CR).[2][3] This reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step.

Ugi Multicomponent Reaction Approach

The Ugi reaction provides a powerful platform for the synthesis of peptidomimetics and other complex scaffolds.[4] In the context of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core, a chiral cyclic amino acid, such as a piperazine-2-carboxylic acid derivative, can be reacted with a ketone, an isocyanide, and a suitable fourth component to generate a key intermediate. Subsequent intramolecular cyclization then yields the desired spirocyclic lactone.

A general synthetic scheme is depicted below. The reaction of a protected piperazine-2-carboxylic acid with a ketone (e.g., acetone) and benzyl isocyanide in methanol at elevated temperatures leads to the formation of an Ugi adduct.[2][3] This intermediate, upon treatment with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), undergoes intramolecular cyclization to afford the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core.[2][3]

Ugi_Synthesis cluster_reactants Reactants cluster_products Products Piperazine-2-carboxylic acid derivative Piperazine-2-carboxylic acid derivative Ugi Adduct Ugi Adduct Piperazine-2-carboxylic acid derivative->Ugi Adduct MeOH, 65°C Ketone Ketone Ketone->Ugi Adduct Isocyanide Isocyanide Isocyanide->Ugi Adduct 2-Oxa-6,9-diazaspiro[4.5]decan-10-one 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Ugi Adduct->2-Oxa-6,9-diazaspiro[4.5]decan-10-one DBU, Acetonitrile

Caption: Ugi reaction for the synthesis of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core.

It is important to note that the reaction conditions may require optimization depending on the specific substrates used. For instance, the presence of a secondary amino group and a cyclic ketone can kinetically disfavor the Ugi reaction at room temperature.[2][5] Performing the reaction in a sealed tube at elevated temperatures (e.g., 65°C) has been shown to overcome this limitation.[2][3]

Experimental Protocol: Synthesis of a Boc-Protected 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Derivative

This protocol is adapted from methodologies described in the literature for the synthesis of similar spirocyclic scaffolds.[3]

Materials:

  • (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

  • Acetone

  • Benzyl isocyanide

  • Methanol (MeOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • Ugi Reaction:

    • In a sealed tube, dissolve (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in methanol.

    • Add acetone (1.5 eq) and benzyl isocyanide (1.1 eq) to the solution.

    • Seal the tube and heat the reaction mixture at 65°C for 6 days.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude Ugi adduct.

  • Cyclization:

    • Dissolve the crude Ugi adduct in acetonitrile.

    • Add a catalytic amount of DBU to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the cyclization by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivative.

Characterization Data (Example):

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Data
¹H NMR Characteristic peaks for the spirocyclic core, the Boc protecting group, and the benzyl group.
¹³C NMR Resonances corresponding to the carbonyl carbon of the lactone, the spiro carbon, and other carbons in the molecule.[3]
HR-MS Accurate mass measurement corresponding to the molecular formula of the product.[3]

Applications in Drug Discovery

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold is a valuable starting point for the development of a wide range of therapeutic agents. The presence of the piperazine nitrogen atoms allows for further functionalization, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibitors

The spirocyclic nature of this scaffold makes it an attractive core for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The rigid framework of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one can be used to position key functional groups in the ATP-binding pocket of kinases with high specificity. For example, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[6]

Antifungal Agents

Chitin synthase is a key enzyme in the fungal cell wall biosynthesis pathway, making it an attractive target for the development of novel antifungal agents. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential chitin synthase inhibitors.[7] Biological assays have shown that some of these compounds exhibit excellent inhibitory potency against chitin synthase and display selective antifungal activities.[7]

CNS-Active Agents

Spirocyclic compounds are of great interest for the development of central nervous system (CNS) drugs due to their ability to adopt well-defined three-dimensional conformations. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated as selective σ1 receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.[8] Furthermore, analogs of 1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.[9]

Antileishmanial Agents

Leishmaniasis is a parasitic disease with limited treatment options. Spiro heterocycles bearing a piperidine moiety have been synthesized and evaluated for their antileishmanial activity.[10][11] Some of these compounds have shown promising activity against Leishmania major, suggesting that spirocyclic scaffolds could be a valuable starting point for the development of new antileishmanial drugs.[10]

Drug_Discovery_Applications cluster_applications Therapeutic Areas 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core Kinase Inhibitors Kinase Inhibitors 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core->Kinase Inhibitors Structural Basis for Specificity Antifungal Agents Antifungal Agents 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core->Antifungal Agents Targeting Fungal Enzymes CNS-Active Agents CNS-Active Agents 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core->CNS-Active Agents 3D Conformation for Receptor Binding Antileishmanial Agents Antileishmanial Agents 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Core->Antileishmanial Agents Novel Antiparasitic Scaffolds

Caption: Therapeutic applications of the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold.

Conclusion

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core represents a highly versatile and privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility through multicomponent reactions make it an ideal starting point for the design and synthesis of diverse libraries of bioactive molecules. The successful application of this and related spirocyclic systems in the development of kinase inhibitors, antifungal agents, and CNS-active compounds highlights the immense potential of this scaffold in addressing a wide range of therapeutic needs. As our understanding of the chemical space and biological targets continues to expand, the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core is poised to play an increasingly important role in the future of drug discovery.

References

[2] Banfi, L., Basso, A., Moni, L., & Riva, R. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 22. [Link]

[3] Banfi, L., Basso, A., Moni, L., & Riva, R. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 22. [Link]

[4] Sha, D., Niu, L., Wang, Y., & Zhang, J. (2021). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers, 8(1), 126-140. [Link]

[10] El-Sayed, W. A., Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 330-342. [Link]

[11] El-Sayed, W. A., Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 330-342. [Link]

[5] Banfi, L., Basso, A., Moni, L., & Riva, R. (2018). Corrigendum: Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 123. [Link]

MySkinRecipes. (n.d.). 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester. Retrieved from [Link]

[8] Jia, H., Zhang, J., Wang, L., Zhang, X., Jia, B., Li, J., ... & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

[7] Li, Y., Wang, Y., Li, Y., Zhang, J., Li, Z., & Li, Z. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

[9] Cannon, J. G., Perez, J. A., Pease, J. P., Long, J. P., Rusterholz, D. B., & Flynn, J. R. (1981). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 24(2), 198-201. [Link]

[6] Wang, X., Liu, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

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Methodological & Application

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Proposed Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The spiro[4.5]decane framework, in particular, serves as a valuable scaffold for the development of novel therapeutics. The introduction of heteroatoms, such as in 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, further expands the accessible chemical space and allows for the fine-tuning of physicochemical properties like solubility and metabolic stability. This document outlines a proposed synthetic protocol for 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, a novel spiro-lactam with potential applications in the development of new chemical entities.

The target molecule incorporates a piperidin-4-one motif, a common feature in many biologically active compounds. The synthesis of piperidin-4-one derivatives is well-established, often employing methods like the Mannich condensation.[1][2][3] This proposed protocol leverages a multi-step approach starting from a commercially available piperidin-4-one derivative, providing a logical and plausible pathway to the target spiro-heterocycle. While a direct, one-pot synthesis for this specific molecule is not readily found in the literature, the proposed route is grounded in well-established synthetic transformations.

Proposed Retro-Synthetic Analysis

A logical retro-synthetic disconnection of the target molecule, 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, involves the cleavage of the amide bond in the piperidinone ring and the C-N bond of the oxazolidinone ring. This suggests a precursor molecule containing an amino alcohol and a carboxylic acid or its derivative. A plausible forward synthesis can be envisioned starting from a protected piperidin-4-one, which serves as the foundation for constructing the spirocyclic system.

G Target 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Precursor1 Spiro-amino alcohol Target->Precursor1 Lactam formation Precursor2 Spiro-amino acid Precursor1->Precursor2 Reduction Precursor3 Spiro-hydantoin Precursor2->Precursor3 Hydrolysis StartingMaterial 1-Boc-4-piperidone Precursor3->StartingMaterial Bucherer-Bergs Reaction

Caption: Retro-synthetic analysis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Detailed Experimental Protocol

This protocol is presented as a proposed route and may require optimization of reaction conditions, purification methods, and yields.

Part 1: Synthesis of 9-(tert-butoxycarbonyl)-7,9-diazaspiro[4.5]decane-6,8-dione (Spiro-hydantoin)

Causality: The Bucherer-Bergs reaction is a classic and reliable method for the synthesis of hydantoins from ketones. This step introduces the necessary carbon and nitrogen atoms at the spiro-center, which will ultimately form part of the oxazolidinone ring.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
1-Boc-4-piperidoneC10H17NO3199.2510.0 g0.050
Potassium CyanideKCN65.124.9 g0.075
Ammonium Carbonate(NH4)2CO396.0914.4 g0.150
EthanolC2H5OH46.07100 mL-
WaterH2O18.02100 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Boc-4-piperidone (10.0 g, 0.050 mol) in 100 mL of ethanol.

  • In a separate beaker, dissolve potassium cyanide (4.9 g, 0.075 mol) and ammonium carbonate (14.4 g, 0.150 mol) in 100 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the aqueous solution to the ethanolic solution of 1-Boc-4-piperidone with vigorous stirring.

  • Heat the reaction mixture to 60 °C and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid precipitate and wash with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 9-(tert-butoxycarbonyl)-7,9-diazaspiro[4.5]decane-6,8-dione.

Part 2: Synthesis of 8-amino-9-(tert-butoxycarbonyl)-9-azaspiro[4.5]decane-8-carboxylic acid (Spiro-amino acid)

Causality: Alkaline hydrolysis of the hydantoin ring opens the cyclic structure to yield the desired amino acid. This is a standard transformation in amino acid synthesis.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
Spiro-hydantoinC12H19N3O4285.3012.0 g0.042
Barium Hydroxide OctahydrateBa(OH)2·8H2O315.4639.8 g0.126
WaterH2O18.02200 mL-
Sulfuric Acid (conc.)H2SO498.08As needed-

Procedure:

  • Suspend the spiro-hydantoin (12.0 g, 0.042 mol) in 200 mL of water in a 500 mL round-bottom flask.

  • Add barium hydroxide octahydrate (39.8 g, 0.126 mol) to the suspension.

  • Heat the mixture to reflux (approximately 100-110 °C) for 48 hours.

  • Cool the reaction mixture in an ice bath and carefully neutralize by the dropwise addition of concentrated sulfuric acid until the pH is approximately 7. Barium sulfate will precipitate.

  • Filter off the barium sulfate precipitate and wash the solid with hot water.

  • Concentrate the filtrate under reduced pressure to yield the crude spiro-amino acid. This can be used in the next step without further purification or can be recrystallized from a suitable solvent system like water/ethanol.

Part 3: Synthesis of tert-butyl 8-(hydroxymethyl)-8-amino-9-azaspiro[4.5]decane-9-carboxylate (Spiro-amino alcohol)

Causality: The reduction of the carboxylic acid to a primary alcohol is a crucial step to set up the cyclization for the oxazolidinone ring. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this transformation.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
Spiro-amino acidC12H22N2O4274.3210.0 g0.036
Lithium Aluminum Hydride (LAH)LiAlH437.952.8 g0.073
Anhydrous Tetrahydrofuran (THF)C4H8O72.11200 mL-
Sodium Sulfate (anhydrous)Na2SO4142.04As needed-

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.8 g, 0.073 mol) in 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the spiro-amino acid (10.0 g, 0.036 mol) in 100 mL of anhydrous THF and add it dropwise to the LAH suspension over 1 hour. Caution: The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (2.8 mL), 15% aqueous NaOH (2.8 mL), and then water again (8.4 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro-amino alcohol.

Part 4: Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Causality: The final cyclization to form the target lactam is achieved in this step. The use of a carbonylating agent like carbonyldiimidazole (CDI) facilitates the formation of the oxazolidinone ring from the amino alcohol. The subsequent acidic treatment will remove the Boc protecting group, allowing for the intramolecular lactamization.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
Spiro-amino alcoholC13H26N2O3258.368.0 g0.031
1,1'-Carbonyldiimidazole (CDI)C7H6N4O162.155.5 g0.034
Anhydrous Dichloromethane (DCM)CH2Cl284.93150 mL-
Trifluoroacetic Acid (TFA)C2HF3O2114.0220 mL-

Procedure:

  • Dissolve the spiro-amino alcohol (8.0 g, 0.031 mol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask under an inert atmosphere.

  • Add CDI (5.5 g, 0.034 mol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC.

  • Once the formation of the Boc-protected oxazolidinone is complete, cool the mixture to 0 °C and slowly add 20 mL of trifluoroacetic acid.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete deprotection and subsequent lactamization.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/methanol) to yield the final product, 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

G cluster_0 Part 1: Spiro-hydantoin Synthesis cluster_1 Part 2: Spiro-amino acid Synthesis cluster_2 Part 3: Spiro-amino alcohol Synthesis cluster_3 Part 4: Final Product Synthesis A 1-Boc-4-piperidone B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C 9-(tert-butoxycarbonyl)-7,9-diazaspiro[4.5]decane-6,8-dione B->C D Spiro-hydantoin E Hydrolysis (Ba(OH)2) D->E F 8-amino-9-(tert-butoxycarbonyl)-9-azaspiro[4.5]decane-8-carboxylic acid E->F G Spiro-amino acid H Reduction (LiAlH4) G->H I tert-butyl 8-(hydroxymethyl)-8-amino-9-azaspiro[4.5]decane-9-carboxylate H->I J Spiro-amino alcohol K Cyclization & Deprotection (CDI, then TFA) J->K L 2-Oxa-6,9-diazaspiro[4.5]decan-10-one K->L

Caption: Experimental workflow for the proposed synthesis.

Characterization and Validation

To confirm the identity and purity of the synthesized 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of all protons with appropriate chemical shifts, multiplicities, and integrations.

    • ¹³C NMR should show the correct number of carbon signals, including the characteristic carbonyl peaks for the lactam and the oxazolidinone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam and oxazolidinone rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Conclusion

The protocol detailed above presents a rational and scientifically sound, albeit proposed, synthetic route to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. The synthesis is based on well-established chemical transformations and provides a clear, step-by-step guide for researchers. The modular nature of this synthesis could also allow for the generation of a library of analogous compounds by varying the initial ketone or subsequent reagents. As with any novel synthesis, experimental validation and optimization are paramount. The successful synthesis of this and related spiro-heterocycles will undoubtedly contribute valuable new scaffolds for drug discovery and development.

References

  • Tang, X., Tao, Q., Song, L., & Van der Eycken, E. V. (2024). Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers. [Link]

  • Bremner, W. D., & Martin, S. F. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 137(1), 52-55. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. [Link]

  • Sharma, A., & Kumar, V. (2021). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 9, 723595. [Link]

  • Shaaban, M. R., & Mayhoub, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31241. [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of Spirocyclic Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study on 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Analogs

Introduction: The Emergence of Spirocyclic Scaffolds in Oncology Research

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have garnered significant interest in medicinal chemistry.[1] This structural rigidity and complexity offer a distinct advantage in drug discovery, enabling a more precise spatial orientation of functional groups for optimal interaction with biological targets.[1] While direct research on 2-Oxa-6,9-diazaspiro[4.5]decan-10-one in cancer biology is not extensively documented in publicly available literature, the broader class of oxa-azaspiro[4.5]decane derivatives has shown considerable promise as a source of potent anticancer agents.[2][3][4]

This document, therefore, serves as a comprehensive guide for researchers investigating novel spirocyclic compounds, using the well-documented antitumor activity of analogous structures, such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, as a representative framework. These analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers, with some derivatives exhibiting IC50 values in the nanomolar range.[3][4][5]

The protocols detailed herein are designed to provide a robust and self-validating system for the initial in vitro characterization of a novel spirocyclic compound's anticancer efficacy. We will explore methodologies to determine its cytotoxic and anti-proliferative effects, and to elucidate its mechanism of action, with a focus on the induction of apoptosis (programmed cell death).

Data Presentation: Quantitative Summary of Compound Activity

A critical first step in evaluating a novel compound is to quantify its inhibitory effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the most common metric used for this purpose. The following table presents representative data for a promising analog, 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Compound 11h) , to illustrate how quantitative results can be structured for clear comparison.[3][4]

Cell LineCancer TypeCompoundIncubation Time (hours)IC50 (µM)
A549Lung CarcinomaCompound 11h720.19
MDA-MB-231Breast AdenocarcinomaCompound 11h720.08
HeLaCervical CarcinomaCompound 11h720.15

This data is adapted from published studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and serves as an illustrative example of expected outcomes for a potent spirocyclic compound.[3][4]

Experimental Workflow for In Vitro Evaluation

A logical and sequential experimental plan is crucial for the efficient evaluation of a novel compound. The workflow should begin with broad cytotoxicity screening and progressively move towards more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis start Compound Synthesis & QC viability Cell Viability Assay (MTT/CellTiter-Glo) Determine IC50 values across a panel of cancer cell lines start->viability apoptosis_flow Apoptosis Assay (Flow Cytometry) Annexin V/PI Staining viability->apoptosis_flow cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle apoptosis_wb Apoptosis Confirmation (Western Blot) Cleaved Caspases, PARP, Bcl-2 family apoptosis_flow->apoptosis_wb pathway Targeted Western Blotting Investigate specific signaling pathways (e.g., EGFR, PI3K/Akt) apoptosis_wb->pathway

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used first-pass screen to determine a compound's cytotoxic or cytostatic effects and to calculate its IC50 value.[8]

Materials:

  • Cancer cell lines of interest (e.g., A549, MDA-MB-231, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • Test compound (e.g., 2-Oxa-6,9-diazaspiro[4.5]decan-10-one) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A common starting range is 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

Causality: Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells.[10] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[6][11]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis Markers

Causality: Western blotting provides a more specific confirmation of apoptosis by detecting key proteins involved in the apoptotic cascade.[12] Caspases are a family of proteases that execute apoptosis. The activation of executioner caspases, like Caspase-3, involves its cleavage from an inactive pro-form into active subunits.[10] One of the key substrates of active Caspase-3 is PARP-1 (Poly (ADP-ribose) polymerase-1), a DNA repair enzyme. Cleavage of PARP-1 by Caspase-3 is a hallmark of apoptosis.[12][13] The Bcl-2 family of proteins regulates the intrinsic (mitochondrial) pathway of apoptosis, with anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. A decrease in the Bcl-2/Bax ratio is often indicative of apoptosis induction.[13]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (GAPDH or β-actin). Look for an increase in cleaved Caspase-3 and cleaved PARP, and changes in the expression of Bcl-2 family proteins.[12]

Hypothesized Signaling Pathway for Apoptosis Induction

Based on common mechanisms of anticancer agents, a novel spirocyclic compound could induce apoptosis via the intrinsic pathway, modulated by the Bcl-2 family of proteins.

signaling_pathway compound Spirocyclic Compound (e.g., 2-Oxa-6,9-diazaspiro[4.5]decan-10-one) bcl2 Bcl-2 (Anti-apoptotic) Inhibited compound->bcl2 Inhibits bax Bax (Pro-apoptotic) Activated compound->bax Activates mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) Cleaved/Activated cyto_c->casp9 casp3 Caspase-3 (Executioner) Cleaved/Activated casp9->casp3 parp PARP Cleaved casp3->parp apoptosis Apoptosis casp3->apoptosis

Sources

Application Notes and Protocols for the Synthesis of a 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks, characterized by a single atom shared between two rings, have garnered significant attention in medicinal chemistry.[1][2] Their rigid, three-dimensional architecture provides a well-defined orientation of substituents, enabling precise interactions with biological targets.[3] This structural feature often leads to improved potency, selectivity, and metabolic stability compared to their linear or planar counterparts.[2] The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core represents a novel scaffold integrating a lactone, a piperazine-like moiety, and a spirocyclic center. This unique combination of pharmacophoric elements makes it an attractive starting point for the development of new therapeutic agents. This guide details robust and versatile methods for the synthesis of a chemical library based on this promising scaffold, leveraging the power of multicomponent reactions (MCRs).

Strategic Approach: A Multicomponent Reaction-Driven Synthesis

The construction of a diverse chemical library necessitates a synthetic strategy that is both efficient and amenable to variation. Multicomponent reactions, where three or more reactants combine in a single pot to form a complex product, are ideally suited for this purpose.[4][5][6] Our primary strategy for accessing the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one core is centered around an Ugi four-component reaction (U-4CR), followed by a post-condensation intramolecular cyclization. This approach allows for the introduction of multiple points of diversity in a single, convergent step.

Retrosynthetic Analysis

A retrosynthetic analysis of the target scaffold reveals a logical disconnection strategy. The spirocyclic lactone can be envisioned as arising from an intramolecular cyclization of a linear precursor. This precursor, in turn, can be assembled efficiently through an Ugi reaction of four key building blocks: a cyclic ketone, an amino acid (or its derivative), an isocyanide, and a carboxylic acid bearing a protected hydroxyl group.

retrosynthesis target 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Scaffold precursor Linear Ugi Adduct target->precursor Intramolecular Lactonization building_blocks Cyclic Ketone + Amino Acid Derivative + Isocyanide + Hydroxy-Carboxylic Acid precursor->building_blocks Ugi 4-Component Reaction

Caption: Retrosynthetic analysis of the target scaffold.

Methodology 1: Ugi Four-Component Reaction Followed by Intramolecular Lactonization

This primary method offers a highly convergent and diversity-oriented approach to the target scaffold. The Ugi reaction brings together four readily available building blocks, and a subsequent deprotection and cyclization step yields the desired spirocyclic lactone.

Overall Synthetic Workflow

workflow1 cluster_0 Step 1: Ugi 4-Component Reaction cluster_1 Step 2: Deprotection & Cyclization ketone Cyclic Ketone ugi_product Linear Ugi Adduct ketone->ugi_product amino_acid Amino Acid Derivative amino_acid->ugi_product isocyanide Isocyanide isocyanide->ugi_product acid Hydroxy-Carboxylic Acid acid->ugi_product deprotection Deprotection ugi_product->deprotection cyclization Intramolecular Lactonization deprotection->cyclization target 2-Oxa-6,9-diazaspiro[4.5]decan-10-one cyclization->target

Caption: Workflow for the Ugi-based synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Step 1: Ugi Four-Component Reaction

This protocol describes the synthesis of a representative linear Ugi adduct.

Reagent/SolventMolecular WeightAmountMoles (mmol)
N-Boc-piperidine-4-one199.25 g/mol 1.99 g10.0
Glycine methyl ester HCl125.55 g/mol 1.26 g10.0
Cyclohexyl isocyanide109.18 g/mol 1.09 g10.0
2-Hydroxyacetic acid76.05 g/mol 0.76 g10.0
Triethylamine101.19 g/mol 1.01 g (1.39 mL)10.0
Methanol-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add N-Boc-piperidine-4-one (1.99 g, 10.0 mmol), glycine methyl ester hydrochloride (1.26 g, 10.0 mmol), and 2-hydroxyacetic acid (0.76 g, 10.0 mmol).

  • Add methanol (50 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Add triethylamine (1.39 mL, 10.0 mmol) to neutralize the hydrochloride salt.

  • Add cyclohexyl isocyanide (1.09 g, 10.0 mmol) dropwise to the stirring solution.

  • Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude linear Ugi adduct.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure Ugi adduct.

Step 2: Deprotection and Intramolecular Lactonization

Reagent/SolventConcentrationAmount
Ugi Adduct-(from Step 1)
Trifluoroacetic Acid (TFA)-10 mL
Dichloromethane (DCM)-10 mL
Toluene-50 mL
p-Toluenesulfonic acid (p-TSA)-catalytic

Procedure:

  • Dissolve the purified Ugi adduct in a 1:1 mixture of DCM and TFA (20 mL total) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • To the resulting residue, add toluene (50 mL) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours to drive the intramolecular lactonization and ester hydrolysis/saponification.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivative.

Methodology 2: Passerini Three-Component Reaction Followed by Amidation and Cyclization

An alternative strategy involves an initial Passerini three-component reaction to form an α-acyloxy carboxamide, which can then be further elaborated to the target spirocycle.

Overall Synthetic Workflow

workflow2 cluster_0 Step 1: Passerini 3-Component Reaction cluster_1 Step 2: Elaboration and Cyclization ketone Cyclic Ketone passerini_product α-Acyloxy Carboxamide ketone->passerini_product isocyanide Isocyanide isocyanide->passerini_product acid Carboxylic Acid acid->passerini_product hydrolysis Hydrolysis passerini_product->hydrolysis amidation Amidation hydrolysis->amidation cyclization Intramolecular Cyclization amidation->cyclization target 2-Oxa-6,9-diazaspiro[4.5]decan-10-one cyclization->target

Caption: Workflow for the Passerini-based synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

Step 1: Passerini Three-Component Reaction

Reagent/SolventMolecular WeightAmountMoles (mmol)
N-Boc-piperidine-4-one199.25 g/mol 1.99 g10.0
Cyclohexyl isocyanide109.18 g/mol 1.09 g10.0
Acetic Acid60.05 g/mol 0.60 g (0.57 mL)10.0
Dichloromethane (DCM)-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-Boc-piperidine-4-one (1.99 g, 10.0 mmol) and acetic acid (0.57 mL, 10.0 mmol) in DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add cyclohexyl isocyanide (1.09 g, 10.0 mmol) dropwise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the α-acyloxy carboxamide.

Step 2: Hydrolysis, Amidation, and Cyclization

This multi-step sequence first hydrolyzes the acetate ester, then introduces the second nitrogen via amidation, followed by deprotection and cyclization.

Procedure:

  • Hydrolysis: Dissolve the Passerini product in a mixture of methanol (30 mL) and 2M aqueous sodium hydroxide (15 mL). Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture with 1M HCl to pH ~3 and extract the α-hydroxy carboxamide with ethyl acetate. Dry and concentrate to obtain the intermediate.

  • Amidation: To the crude α-hydroxy carboxamide, add a suitable amino acid ester (e.g., glycine methyl ester hydrochloride, 1.1 equivalents) and a peptide coupling agent (e.g., HATU, 1.2 equivalents) in DMF. Add a non-nucleophilic base (e.g., DIPEA, 3 equivalents) and stir at room temperature for 12-24 hours. Work up by diluting with water and extracting with ethyl acetate.

  • Deprotection and Cyclization: Follow the deprotection and cyclization procedure outlined in "Methodology 1, Step 2" to obtain the final 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivative.

Library Diversification

The true power of these multicomponent reaction-based strategies lies in their ability to generate large libraries of compounds by simply varying the starting materials.

ComponentRepresentative Examples for Library Synthesis
Cyclic Ketone N-Boc-piperidine-4-one, N-Cbz-piperidine-4-one, Cyclohexanone, Cyclopentanone
Amino Acid Glycine esters, Alanine esters, Phenylalanine esters, Valine esters
Isocyanide Cyclohexyl isocyanide, tert-Butyl isocyanide, Benzyl isocyanide, 1-Naphthylmethyl isocyanide
Carboxylic Acid 2-Hydroxyacetic acid, Lactic acid, Mandelic acid, Acetic acid (for Passerini)

Purification and Characterization

  • Purification: Crude products from the library synthesis are typically purified using high-throughput parallel flash chromatography or preparative reverse-phase HPLC.

  • Characterization: The identity and purity of each library member should be confirmed using LC-MS. For representative compounds, full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and stereochemistry.

Conclusion

The methodologies presented here provide a robust and flexible platform for the creation of a diverse chemical library of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivatives. By leveraging the efficiency and convergency of multicomponent reactions, researchers can rapidly access a wide range of novel spirocyclic compounds for screening in drug discovery programs. The inherent modularity of these synthetic routes allows for fine-tuning of physicochemical properties and biological activity through the judicious selection of readily available starting materials.

References

  • Giustiniano, M., et al. (2017). Ugi Multicomponent Reaction: A Powerful Tool for a Patent-Oriented Medicinal Chemistry. Pharmaceuticals, 10(1), 29. [Link]

  • Hiesinger, K., et al. (2021). Spirocycles in Drug Discovery. Journal of Medicinal Chemistry, 64(1), 150-165. [Link]

  • Ruijter, E., et al. (2011). Multicomponent reactions in the synthesis of spirocyclic scaffolds. Beilstein Journal of Organic Chemistry, 7, 59-70. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Cioc, R. C., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Chemical Society Reviews, 43(19), 6570-6583. [Link]

  • Yuan, Z., et al. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(11), 1882. [Link]

  • Sunder, N., et al. (2022). One-Pot Synthesis of Novel Spirocyclic-Dihydropyrazine-2(1H)-ones through a Ugi 4-CR/Deprotection/Annulation Sequence. Journal of Heterocyclic Chemistry, 59(4), 686-694. [Link]

  • Banfi, L., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 396. [Link]

  • PubChem. (n.d.). 2-oxa-6,9-diazaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Carballo, R. M., et al. (2019). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 55(82), 12278-12291. [Link]

  • Tron, G. C., et al. (2008). The Passerini Reaction. Chemical Reviews, 108(4), 1505-1542. [Link]

  • Pitt, W. R., et al. (2009). Spirocycles: a new global framework for analysing spiro-cyclic compounds. Journal of Chemical Information and Modeling, 49(5), 1173-1181. [Link]

Sources

Application Note: A Multi-Parametric Protocol for Assessing the In Vitro Cytotoxicity of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The exploration of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, in particular, have garnered significant attention due to their unique three-dimensional structures, which can lead to enhanced target specificity and improved pharmacological properties.[1][2] The compound 2-Oxa-6,9-diazaspiro[4.5]decan-10-one represents a novel chemical entity (NCE) whose biological activity is uncharacterized. A primary and critical step in the preclinical evaluation of any NCE is the comprehensive assessment of its cytotoxic potential.[3]

This guide provides a robust, multi-parametric framework for determining the in vitro cytotoxicity of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. We move beyond a single endpoint to employ a tripartite strategy that interrogates cell health through metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis). This approach not only quantifies toxicity but also provides crucial insights into the potential mechanism of action, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Guiding Strategy: A Tripartite Approach to Cytotoxicity Profiling

  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of metabolically active, viable cells.[4] It serves as a primary indicator of overall cell population health.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, a hallmark of compromised cell membrane integrity and necrotic cell death.[5]

  • Caspase-3/7 Assay (Apoptosis Execution): This luminescent or fluorescent assay measures the activity of effector caspases 3 and 7, which are pivotal executioners in the apoptotic pathway.[6][7] Elevated activity is a direct indicator of programmed cell death.

The relationship between these assays allows for a more nuanced interpretation of the compound's effect, as illustrated in the workflow below.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Interpretation CellCulture Cell Line Selection & Culture (e.g., Cancer vs. Normal) CompoundPrep Compound Stock & Serial Dilution (2-Oxa-6,9-diazaspiro[4.5]decan-10-one) CellCulture->CompoundPrep Seeding Seed Cells in 96-Well Plates CompoundPrep->Seeding Treatment Treat Cells with Compound (24h, 48h, 72h) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Incubate LDH LDH Assay (Membrane Integrity) Treatment->LDH Incubate Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Incubate DataAcq Measure Absorbance/ Luminescence MTT->DataAcq LDH->DataAcq Caspase->DataAcq IC50 Calculate % Viability & Determine IC50 DataAcq->IC50 Mechanism Interpret Mechanism of Cell Death IC50->Mechanism

Caption: High-level workflow for multi-parametric cytotoxicity assessment.

PART 1: Cell Culture and Compound Preparation

Rationale for Cell Line Selection

The choice of cell line is fundamental to the relevance of the results.[8][9] For a novel compound, it is crucial to assess both its efficacy against a target cell type (e.g., cancer) and its safety profile against non-target cells.

  • Cancer Cell Line Panel: To assess anti-proliferative potential, use a panel of well-characterized cancer cell lines. Given the prevalence of spiro compounds in cancer research, lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) are appropriate starting points.[1][10]

  • Non-Cancerous Cell Line: To evaluate basal cytotoxicity and selectivity, a non-cancerous cell line is essential. BALB/c 3T3 mouse fibroblasts are a standard choice endorsed by the OECD for in vitro toxicity testing.[11] Alternatively, a normal human fibroblast line like MRC-5 can be used.[12]

  • Source Integrity: Always obtain cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with cross-contamination.[9]

General Cell Culture Protocol

Adherence to proper cell culture technique is paramount for reproducibility.[13]

  • Media Preparation: Culture all cell lines in the medium recommended by the supplier (e.g., DMEM or RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14]

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase. Use Trypsin-EDTA to detach adherent cells.[15]

  • Cryopreservation: Freeze low-passage cell stocks in a mixture of 90% complete growth medium and 10% DMSO for long-term storage.[15]

Preparation of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution with complete cell culture medium.

  • Vehicle Control: Critically, ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final DMSO concentration as the highest compound dose) must be included in every experiment.[3]

PART 2: Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies.

Protocol 1: MTT Assay for Metabolic Viability

This protocol is based on established methods for assessing cell viability via mitochondrial function.[16][17]

  • Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[4]

  • Materials:

    • Cultured cells in complete medium

    • Compound working solutions

    • 96-well flat-bottom sterile microplates

    • MTT reagent (5 mg/mL in sterile PBS, filtered)[18]

    • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at 570 nm)

  • Step-by-Step Procedure:

    • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[3]

    • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. Include vehicle and untreated controls.

    • Incubation: Incubate the plate for desired time points (e.g., 24, 48, or 72 hours) at 37°C.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]

    • Formazan Development: Incubate for another 2-4 hours at 37°C until intracellular purple precipitates are visible under a microscope.

    • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]

Protocol 2: LDH Assay for Membrane Integrity

This protocol measures cytotoxicity by quantifying LDH release from damaged cells.[19][20]

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon loss of plasma membrane integrity. The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[20]

  • Materials:

    • Cell plate prepared and treated as in steps 1-3 of the MTT protocol.

    • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Cell Signaling Technology).

    • Lysis Buffer (usually 10X, provided in kit) to create maximum LDH release controls.

    • Microplate reader (absorbance at 490 nm).

  • Step-by-Step Procedure:

    • Prepare Controls: 30-45 minutes before the end of the compound incubation period, prepare the maximum LDH release controls. Add 10 µL of 10X Lysis Buffer to a set of untreated control wells.

    • Supernatant Transfer: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

    • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).

    • Measurement: Measure the absorbance at 490 nm within 1 hour.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol specifically detects the activation of key executioner caspases.[6][21]

  • Principle: Caspases-3 and -7 are key proteases that execute the final stages of apoptosis. This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is a target for Caspase-3/7.[22] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase and generating a "glow-type" luminescent signal that is proportional to caspase activity.[6]

  • Materials:

    • Opaque-walled 96-well plates suitable for luminescence.

    • Cell plate prepared and treated as in steps 1-3 of the MTT protocol (but in opaque plates).

    • Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar.

    • Microplate luminometer.

  • Step-by-Step Procedure:

    • Plate Equilibration: After the compound incubation period, remove the opaque-walled plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Measurement: Measure the luminescence of each well using a microplate luminometer.

PART 3: Data Analysis and Interpretation

Data Calculation and IC₅₀ Determination
  • Background Subtraction: For each assay, subtract the average reading from the medium-only blank wells from all other readings.

  • Percentage Viability (MTT):

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

  • Percentage Cytotoxicity (LDH):

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_max_release - Abs_spontaneous_release)] * 100

    • Spontaneous release is the LDH from untreated cells; max release is from lysed cells.

  • Fold Change (Caspase-3/7):

    • Fold Change = (Luminescence_sample) / (Luminescence_vehicle_control)

  • IC₅₀ Value: Plot the percentage viability (or cytotoxicity) against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format to allow for easy comparison of the compound's potency across different cell lines and time points.

Cell LineAssay Type24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
A549 MTT[Example Value][Example Value][Example Value]
MCF-7 MTT[Example Value][Example Value][Example Value]
BALB/c 3T3 MTT[Example Value][Example Value][Example Value]
Interpreting Mechanistic Insights

By combining the results from the three assays, a clearer picture of the cell death mechanism emerges.

G start Compound Treatment Leads to Decreased Viability (MTT) q_caspase Is Caspase-3/7 Activity Significantly Increased? start->q_caspase q_ldh Is LDH Release Significantly Increased? q_caspase->q_ldh Yes q_ldh2 Is LDH Release Significantly Increased? q_caspase->q_ldh2 No res_apoptosis Primary Mechanism: APOPTOSIS q_ldh->res_apoptosis No res_mixed Mixed Apoptotic/ Necrotic Profile q_ldh->res_mixed Yes res_necrosis Primary Mechanism: NECROSIS res_other Other Mechanism (e.g., Cytostatic, Autophagy) q_ldh2->res_necrosis Yes q_ldh2->res_other No

Caption: Decision tree for interpreting cell death mechanisms.
  • Apoptosis: A significant decrease in MTT signal, a large increase in Caspase-3/7 activity, and a minimal increase in LDH release suggest apoptosis is the primary mechanism.[7]

  • Necrosis: A significant decrease in MTT signal, a large increase in LDH release, and no significant change in Caspase-3/7 activity point towards necrotic cell death.

  • Cytostatic Effect: A plateau in cell viability at higher concentrations without a corresponding increase in LDH or caspase activity may indicate a cytostatic (growth-inhibitory) rather than a cytotoxic effect.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods . [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol . [Link]

  • Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • National Center for Biotechnology Information (NCBI). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays? . [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE . [Link]

  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual . [Link]

  • ScienceDirect. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity . [Link]

  • National Center for Biotechnology Information (NCBI). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay . [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT . [Link]

  • National Center for Biotechnology Information (NCBI). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds . [Link]

  • ACS Publications. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds . [Link]

  • National Center for Biotechnology Information (NCBI). Highlight report: Cell type selection for toxicity testing . [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests . [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). Updates to OECD in vitro and in chemico test guidelines . [Link]

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) . [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials? . [Link]

  • National Toxicology Program (NTP). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests . [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 491: Short Time Exposure In Vitro Test Method . [Link]

  • faCellitate. How to choose the right cell line for your experiments . [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection . [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones . [Link]

Sources

methodology for radiolabeling 2-Oxa-6,9-diazaspiro[4.5]decan-10-one for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Methodology for Radiolabeling 2-Oxa-6,9-diazaspiro[4.5]decan-10-one for Imaging Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold represents a privileged structure in medicinal chemistry, often investigated for its potential as a ligand for various central nervous system (CNS) targets, such as sigma receptors, and its applications in oncology.[1][2] To non-invasively study the in vivo pharmacokinetics, biodistribution, and target engagement of novel drug candidates based on this scaffold, radiolabeling for use with positron emission tomography (PET) is an indispensable tool.[3] PET offers high sensitivity, allowing for the detection of picomolar concentrations of the radiotracer, providing quantitative data on biological processes.[4]

Fluorine-18 ([18F]) is the most commonly used radionuclide for PET due to its favorable decay characteristics (97% β+ decay, t1/2= 109.7 min) and relatively low positron energy, which results in high-resolution images.[5] This document provides a comprehensive guide to the proposed methodology for the [18F]-radiolabeling of a 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivative, intended to serve as a foundational protocol for researchers in drug development and molecular imaging.

Rationale for the Radiolabeling Strategy

The proposed methodology focuses on the direct nucleophilic substitution of a suitable precursor with [18F]fluoride. This approach is widely used for the synthesis of [18F]-labeled radiopharmaceuticals due to its efficiency and the high specific activity of the resulting products.[5]

Key considerations for this strategy include:

  • Labeling Position: The choice of the labeling position is critical to preserve the biological activity of the molecule. For the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold, derivatization of one of the secondary amines (at position 6 or 9) with an alkyl chain bearing a leaving group is a common and effective strategy. This places the radiolabel away from the core pharmacophore, minimizing potential interference with receptor binding.

  • Precursor Design: A suitable precursor must be synthesized, incorporating a good leaving group such as a tosylate (-OTs), mesylate (-OMs), or nosylate (-ONs) on an alkyl chain. The reactivity of the leaving group will influence the reaction conditions required for efficient fluorination.

  • Reaction Conditions: The radiolabeling reaction is typically performed in an aprotic polar solvent, such as acetonitrile or dimethyl sulfoxide, to enhance the nucleophilicity of the [18F]fluoride.[6] A phase-transfer catalyst, most commonly Kryptofix 2.2.2 (K2.2.2) complexed with potassium carbonate, is used to sequester the potassium counter-ion and further activate the [18F]fluoride.[6]

  • Stability of the Lactam Ring: The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one contains a five-membered lactam ring. While generally stable, lactam rings can be susceptible to hydrolysis under harsh basic or acidic conditions.[7][8] Therefore, the radiolabeling and subsequent purification steps should be performed under neutral or mildly basic conditions to maintain the integrity of the core structure.

Proposed Radiolabeling Workflow

The overall workflow for the preparation of the [18F]-labeled 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivative is illustrated in the diagram below.

Radiolabeling_Workflow cluster_0 Pre-synthesis cluster_1 Radiolabeling cluster_2 Quality Control Precursor Precursor Synthesis (Alkyl-tosylate derivative) Reaction Nucleophilic Substitution (Precursor + [18F]F-) Precursor->Reaction Add to reaction vessel F18_Prod [18F]Fluoride Production (Cyclotron) Trapping [18F]F- Trapping & Elution (QMA Cartridge) F18_Prod->Trapping Trapping->Reaction K2.2.2/K2CO3 Purification Purification (SPE Cartridge) Reaction->Purification Crude product QC Quality Control (HPLC, TLC, etc.) Purification->QC Purified product Final_Product Final Radiotracer ([18F]-labeled compound) QC->Final_Product

Caption: Radiolabeling workflow from precursor to final product.

Detailed Protocols

Part 1: Precursor Synthesis

This section provides a representative, hypothetical synthesis for a suitable tosylated precursor. Note: The synthesis of the starting material, 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, is not described here but can be achieved through various published methods.[9]

Scheme 1: Synthesis of a Tosylated Precursor

  • N-alkylation: To a solution of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one in a suitable solvent (e.g., acetonitrile), add a base (e.g., K2CO3) and 1-bromo-2-fluoroethane. The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or LC-MS). This step selectively alkylates one of the nitrogen atoms.

  • Hydroxylation: The resulting fluoroethyl derivative is then treated with a strong base (e.g., NaOH) in a water/dioxane mixture and heated to reflux to hydrolyze the fluoro group to a hydroxyl group, yielding the N-(2-hydroxyethyl) derivative.

  • Tosylation: The N-(2-hydroxyethyl) derivative is dissolved in dichloromethane, and triethylamine is added, followed by the dropwise addition of tosyl chloride at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The resulting tosylated precursor is then purified by column chromatography.

Part 2: [18F]-Radiolabeling Procedure

Materials and Equipment:

  • Automated radiochemistry synthesis module or a shielded hot cell.

  • [18F]Fluoride in [18O]water from a cyclotron.

  • Sep-Pak Light QMA carbonate cartridge.

  • Kryptofix 2.2.2 (K2.2.2).

  • Potassium carbonate (K2CO3).

  • Acetonitrile (anhydrous).

  • Tosylated precursor (1-2 mg).

  • Sterile water for injection.

  • Ethanol (absolute).

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

  • Reaction vessel.

Step-by-Step Protocol:

  • Trapping and Elution of [18F]Fluoride:

    • Pre-condition a QMA cartridge with 10 mL of 0.5 M K2CO3 solution followed by 10 mL of sterile water.

    • Pass the cyclotron-produced [18F]fluoride/[18O]water solution through the QMA cartridge to trap the [18F]fluoride.

    • Elute the trapped [18F]fluoride into the reaction vessel using a solution of K2.2.2 (10-15 mg) and K2CO3 (1-2 mg) in 80% acetonitrile/20% water (1 mL).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of nitrogen to evaporate the water. Add 1 mL of anhydrous acetonitrile and repeat the evaporation process two more times to ensure the [18F]fluoride/K2.2.2 complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (1-2 mg) in 0.5-1.0 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [18F]fluoride/K2.2.2 complex in the reaction vessel.

    • Seal the vessel and heat at 90-110 °C for 10-15 minutes. The optimal temperature and time should be determined empirically.

  • Purification:

    • After the reaction, cool the vessel and dilute the crude reaction mixture with 10 mL of water.

    • Pass the diluted mixture through a pre-conditioned C18 SPE cartridge. The desired [18F]-labeled product will be retained on the cartridge, while unreacted [18F]fluoride and polar impurities will pass through.

    • Wash the C18 cartridge with 10 mL of water to remove any remaining polar impurities.

    • Elute the final [18F]-labeled product from the C18 cartridge with 1-2 mL of absolute ethanol.

    • Formulate the final product by diluting the ethanol solution with sterile saline for injection.

Part 3: Quality Control

All radiopharmaceutical batches must undergo rigorous quality control testing before administration.[10]

  • Radiochemical Purity (RCP):

    • Radio-HPLC: An aliquot of the final product is analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector. The mobile phase and column conditions should be optimized to separate the final product from any radiochemical impurities. The RCP should typically be >95%.[10]

    • Radio-TLC: A rapid check of RCP can be performed using thin-layer chromatography (TLC) with a suitable mobile phase. This is particularly useful for detecting the presence of free [18F]fluoride.

  • Radionuclidic Identity and Purity:

    • The identity of [18F] can be confirmed by measuring the half-life of the final product, which should be approximately 110 minutes.[6]

    • A gamma spectrum can be obtained to confirm the presence of the characteristic 511 keV annihilation peak.[6]

  • Specific Activity (SA):

    • The specific activity (radioactivity per unit mass of the compound) is determined by HPLC using a UV detector calibrated with a known concentration of the non-radiolabeled standard. High specific activity is crucial for receptor imaging studies to avoid pharmacological effects.

  • Residual Solvents:

    • The concentration of residual solvents (e.g., acetonitrile, ethanol) in the final formulation must be below the limits specified in the pharmacopeia. This is typically determined by gas chromatography (GC) or a validated HPLC method.[11]

  • pH and Sterility:

    • The pH of the final injectable solution should be within a physiologically acceptable range (typically 5.0-7.5).

    • The final product must be passed through a 0.22 µm sterile filter, and a test for sterility should be performed.

  • Bacterial Endotoxins:

    • The final product must be tested for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test.[10]

Data Presentation: Key Parameters and Expected Outcomes

ParameterRecommended Value/RangeExpected Outcome
Precursor Amount 1-2 mgSufficient for high radiochemical yield
Starting [18F] Activity 1-10 GBqTo yield a sufficient amount for imaging
Reaction Temperature 90-110 °CEfficient nucleophilic substitution
Reaction Time 10-15 minTo maximize yield while minimizing decay
Radiochemical Yield (decay-corrected) 20-40%Varies with precursor and conditions
Radiochemical Purity > 95%Suitable for in vivo use
Specific Activity > 40 GBq/µmolTo minimize mass effects
Total Synthesis Time 30-45 minIncluding purification

Discussion of Critical Parameters and Troubleshooting

  • Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of [18F]fluoride, leading to low radiochemical yields. Thorough azeotropic drying is crucial for the success of the reaction.

  • Precursor Quality and Concentration: The precursor should be of high chemical purity. The concentration of the precursor in the reaction mixture can affect the radiochemical yield and specific activity.

  • Base and Catalyst: The amounts of K2.2.2 and K2CO3 should be optimized. Too much base can lead to degradation of the precursor or the lactam ring, while too little will result in poor activation of the [18F]fluoride.

  • Troubleshooting Low Yields:

    • Check for water: Ensure all reagents and solvents are anhydrous.

    • Optimize temperature and time: The reaction may require a higher temperature or longer reaction time.

    • Precursor stability: The precursor may be degrading under the reaction conditions.

    • [18F]fluoride trapping/elution: Verify the efficiency of the QMA cartridge.

Conclusion

This application note provides a detailed and scientifically grounded methodology for the [18F]-radiolabeling of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one derivatives. The proposed protocol, based on nucleophilic substitution, offers a reliable pathway to produce this class of compounds for PET imaging studies. While the provided protocol is comprehensive, it should be considered a starting point, and optimization of reaction conditions will be necessary for each specific derivative to achieve optimal radiochemical yields and purity. Successful implementation of this methodology will enable researchers to investigate the in vivo behavior of novel spirocyclic compounds, accelerating their development as potential diagnostic and therapeutic agents.

References

  • Yuan, G., et al. (2012). Review of 18F-FDG Synthesis and Quality Control. Nuclear Medicine and Molecular Imaging, 46(3), 165–174. [Link]

  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Molecules, 22(5), 771. [Link]

  • Abate, C., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry, 11(22), 2895-2910. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. [Link]

  • Neves, A. R., et al. (2014). A simple method for the quality control of [18F]FDG. Applied Radiation and Isotopes, 89, 132-137. [Link]

  • Wuest, M., et al. (2012). Automated production and quality testing of [18F]labeled radiotracers using the BG75 system. Journal of Radioanalytical and Nuclear Chemistry, 295(3), 2099-2107. [Link]

  • Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Chinese Chemical Letters, 34(1), 107383. [Link]

  • Aydar, E., et al. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cells, 10(6), 1435. [Link]

  • Palko, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Wikipedia. (n.d.). β-Lactam. [Link]

  • Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Islam, E., et al. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center OpenWorks. [Link]

  • Mishra, A., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 339-349. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

  • Reddit. (2022). why does the beta lactam ring have higher reactivity? So confused. r/Mcat. [Link]

  • Keliher, E. J., et al. (2011). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. ChemMedChem, 6(7), 1147–1150. [Link]

  • Coenen, H. H., et al. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • PubChem. (n.d.). 2-oxa-6,9-diazaspiro[4.5]decane. [Link]

  • Ioppolo, P., et al. (2021). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Molecules, 26(18), 5533. [Link]

  • Zampieri, D., et al. (2012). Design, synthesis and biological evaluation of new sigma ligands. UniTS. [Link]

  • D'Onofrio, F., et al. (2022). Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling. RSC Medicinal Chemistry, 13(10), 1167-1181. [Link]

  • Ferreira, C. A., et al. (2019). PET radiometals for antibody labeling. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 646-666. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(9), 957-995. [Link]

  • Cendán, N., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(1), 225-244. [Link]

  • Preti, D., et al. (2019). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 178, 59-74. [Link]

  • PubChem. (n.d.). 9-oxa-6-azaspiro[4.5]decan-7-one. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This guide is structured to provide not just procedural steps, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Challenge and Opportunity

2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a spirocyclic lactam containing a piperazine moiety. Such scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can allow for precise presentation of pharmacophoric elements. However, the synthesis of these complex structures can be challenging, often plagued by low yields, side product formation, and purification difficulties. This guide proposes a robust synthetic strategy and provides detailed troubleshooting advice to overcome these hurdles.

Proposed Synthetic Route: A Multicomponent Approach

Based on established principles of spiro-lactam synthesis, a promising route to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one is a variation of the Ugi four-component reaction (U-4CR). This one-pot reaction offers convergence and atom economy, key advantages in multi-step syntheses.[1] The proposed reactants are:

  • Amine Component: Piperazine

  • Carbonyl Component: 1,4-Dioxan-2-one (a cyclic keto-ether)

  • Isocyanide Component: A suitable isocyanide (e.g., tert-butyl isocyanide)

  • Acid Component: A carboxylic acid (e.g., formic acid or acetic acid)

The reaction proceeds through the formation of an α-aminoacyl amide intermediate which then undergoes an intramolecular cyclization to form the desired spiro-lactam.

Ugi Reaction for 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Piperazine Piperazine Intermediate α-Acylamino Amide Intermediate Piperazine->Intermediate Dioxanone 1,4-Dioxan-2-one Dioxanone->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate Product 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Intermediate->Product Intramolecular Cyclization SideProduct Side Products Intermediate->SideProduct Incomplete Cyclization or Side Reactions

Caption: Proposed Ugi-type reaction pathway for the synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing insights into their causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Quality: Impurities in starting materials, especially the isocyanide and carbonyl component. Isocyanides are prone to polymerization. 2. Inefficient Imine Formation: The initial condensation between piperazine and 1,4-dioxan-2-one may be slow or reversible. 3. Reaction Conditions: Incorrect temperature, solvent, or concentration. Multicomponent reactions are often sensitive to these parameters.[2]1. Reagent Purification: Purify isocyanides by distillation or filtration through a short plug of alumina. Ensure other reagents are dry and of high purity. 2. Promote Imine Formation: Consider the use of a dehydrating agent like MgSO₄ or molecular sieves. A Lewis acid catalyst (e.g., Sc(OTf)₃) can also facilitate this step. 3. Optimization of Conditions: Screen different solvents (e.g., MeOH, CH₂Cl₂, THF). Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux). High concentrations can sometimes favor the desired reaction pathway.[2]
Formation of a Major Side Product: α-Hydroxy Amide This is a common byproduct in Passerini-type reactions, which share mechanistic similarities with the Ugi reaction.[3] It arises from the hydrolysis of an intermediate or the final product. The presence of water is a key factor.1. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[3] 2. Control of Acidity: While a carboxylic acid is a reactant, using an excessively strong acid or the presence of acidic impurities can promote hydrolysis. Use the recommended carboxylic acid at the correct stoichiometry.
Incomplete Cyclization The final intramolecular cyclization to form the lactam may be slow or sterically hindered. The intermediate α-acylamino amide may be isolated instead.1. Thermal Promotion: After the initial multicomponent reaction, heating the reaction mixture can drive the cyclization to completion. 2. Basic Conditions: The addition of a non-nucleophilic base (e.g., DBU, proton sponge) can facilitate the deprotonation of the amide nitrogen, promoting the intramolecular attack.
Formation of Polymeric Byproducts Isocyanides are known to polymerize, especially in the presence of acid or at elevated temperatures.1. Controlled Addition: Add the isocyanide slowly to the reaction mixture, especially if the reaction is run at elevated temperatures. 2. Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.
Difficult Purification The product is expected to be polar due to the presence of the lactam and piperazine moieties, making purification by standard silica gel chromatography challenging.[4]1. Alternative Chromatography: Consider using alumina (neutral or basic) for column chromatography.[4] Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may also be effective.[5] 2. Crystallization: Attempt to crystallize the product from a suitable solvent system. This can be a highly effective purification method for polar compounds. 3. Salt Formation: The basic piperazine nitrogen can be protonated to form a salt (e.g., with HCl). The salt may have different solubility and crystallinity properties, aiding in purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Protic solvents like methanol or ethanol are often good starting points for Ugi reactions as they can stabilize the charged intermediates. However, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective and may minimize side reactions.[1] An initial solvent screen is highly recommended.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) can be used, but the high polarity of the product might result in streaking. A mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM can improve resolution.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring the consumption of starting materials and the formation of the product and any byproducts.

Q3: The reaction seems to stall after a few hours. What should I do?

A3: If LC-MS analysis shows the presence of the α-acylamino amide intermediate but no further conversion to the product, the cyclization step is likely the bottleneck. As mentioned in the troubleshooting table, gentle heating or the addition of a non-nucleophilic base can promote the final ring closure.

Q4: I am observing multiple spots on my TLC plate that are close together. How can I differentiate them?

A4: These could be diastereomers if a chiral center is formed. The spiro carbon in the product is a stereocenter. The use of chiral starting materials or a chiral catalyst would be necessary to control the stereochemistry. For analysis, chiral HPLC can be used to separate and quantify enantiomers. If diastereomers are formed, they can often be separated by careful column chromatography.

Experimental Protocols

Proposed Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one
  • To a solution of piperazine (1.0 eq.) and 1,4-dioxan-2-one (1.0 eq.) in methanol (0.5 M) at room temperature, add the carboxylic acid (1.0 eq.).

  • Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C.

  • Add the isocyanide (1.0 eq.) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by LC-MS.

  • If the reaction is incomplete or the intermediate is observed, heat the mixture to reflux for 4-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Analytical Protocol: LC-MS Analysis
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 214 nm and 254 nm, and Electrospray Ionization (ESI) in positive mode.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckReagents->Start Reagents Impure OptimizeConditions Optimize Reaction Conditions (Solvent, Temp., Conc.) CheckReagents->OptimizeConditions Reagents OK AnalyzeByproducts Identify Byproducts by LC-MS and NMR OptimizeConditions->AnalyzeByproducts IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction PromoteCyclization Promote Cyclization (Heat, Base) IncompleteReaction->PromoteCyclization Yes PurificationIssues Purification Difficulty? IncompleteReaction->PurificationIssues No PromoteCyclization->PurificationIssues AlternativePurification Alternative Purification (Alumina, RP-HPLC, Cryst.) PurificationIssues->AlternativePurification Yes Success Improved Yield and Purity PurificationIssues->Success No AlternativePurification->Success

Caption: A decision tree for troubleshooting the synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

References

Sources

Technical Support Center: Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common issues encountered during the synthesis of this spirocyclic scaffold.

Introduction

The synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, a key intermediate in many pharmaceutical development programs, presents unique challenges. Its spirocyclic nature and multiple reactive sites can lead to a variety of side reactions, impacting yield, purity, and scalability. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Question: I am attempting to synthesize 2-Oxa-6,9-diazaspiro[4.5]decan-10-one from N-Boc-4-piperidone and ethanolamine, followed by cyclization with a carbonyl source like carbonyldiimidazole (CDI), but I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this spirocyclization can stem from several factors, from the initial formation of the amino alcohol intermediate to the final ring-closing step. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inefficient Formation of the Amino Alcohol Intermediate: The initial reductive amination of N-Boc-4-piperidone with ethanolamine is a critical step. Incomplete reaction will carry over unreacted starting materials, complicating the subsequent steps and reducing the overall yield.

    • Troubleshooting:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the N-Boc-4-piperidone.

      • Optimize the reducing agent: Sodium triacetoxyborohydride is often effective for reductive aminations. Ensure it is of high quality and added portion-wise to control the reaction rate.

      • pH control: Maintain a slightly acidic pH (around 5-6) to facilitate iminium ion formation without causing decomposition.

  • Decomposition of the Amino Alcohol Intermediate: The intermediate, N-Boc-4-(2-hydroxyethylamino)piperidine, can be unstable, particularly under harsh work-up conditions.

    • Troubleshooting:

      • Use a mild work-up: Avoid strong acids or bases during extraction. A simple aqueous wash followed by extraction with an organic solvent is often sufficient.

      • Proceed to the next step quickly: It is often best to use the crude amino alcohol intermediate directly in the cyclization step without extensive purification.

  • Inefficient Cyclization: The final ring closure to form the oxazolidinone is often the most challenging step.

    • Troubleshooting:

      • Choice of Carbonyl Source: Carbonyldiimidazole (CDI) is generally a good choice as it forms a reactive intermediate with the hydroxyl group, facilitating intramolecular attack by the secondary amine. Phosgene or its equivalents can also be used but require more stringent handling precautions.

      • Reaction Temperature: The cyclization may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Start at room temperature and gradually increase the temperature while monitoring the reaction progress.

      • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often required to neutralize the acid generated during the reaction.

Issue 2: Presence of a Major Impurity with a Similar Mass to the Product

Question: My LC-MS analysis shows a significant peak with a mass corresponding to a dimer of my amino alcohol intermediate, and my final product is contaminated with a high molecular weight species. What is happening and how can I prevent this?

Answer: The formation of dimeric and oligomeric side products is a common issue in this synthesis, arising from intermolecular reactions competing with the desired intramolecular cyclization.

Mechanistic Insight:

The activated intermediate formed by the reaction of the amino alcohol with CDI can react with another molecule of the amino alcohol instead of cyclizing. This intermolecular reaction leads to the formation of linear dimers and higher-order oligomers.

Troubleshooting Strategies:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular reactions is to perform the reaction under high dilution. This reduces the probability of two reactant molecules encountering each other. A concentration of 0.01-0.05 M is a good starting point.

  • Slow Addition of Reagents: Adding the CDI solution slowly to the solution of the amino alcohol intermediate can help to maintain a low concentration of the activated intermediate, further favoring the intramolecular pathway.

  • Reaction Temperature: As mentioned previously, carefully controlling the reaction temperature is crucial. While higher temperatures can accelerate the desired cyclization, they can also increase the rate of side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is a thick oil and is difficult to purify by standard column chromatography. The product seems to streak on the column, and I am getting poor separation from impurities. What purification strategies can I employ?

Answer: The purification of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one can be challenging due to its polarity and the presence of basic nitrogen atoms.[1]

Purification Troubleshooting:

  • Column Chromatography Optimization:

    • Stationary Phase: While silica gel is the most common choice, its acidic nature can lead to streaking of basic compounds. Consider using alumina (neutral or basic) or a polymer-based stationary phase.

    • Solvent System: A gradient elution is often more effective than an isocratic one.[1] Start with a non-polar solvent and gradually increase the polarity. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve the peak shape and separation.

    • Sample Loading: Ensure the crude product is fully dissolved in a minimum amount of the initial eluent before loading onto the column.

  • Alternative Purification Techniques:

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[1] A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.

    • Crystallization: If the product can be solidified, recrystallization is an excellent method for achieving high purity.[1] Experiment with a variety of solvent systems.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add ethanolamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude amino alcohol intermediate.

Step 2: Oxazolidinone Formation

  • Dissolve the crude amino alcohol from Step 1 in a large volume of DCM (to achieve high dilution).

  • Add carbonyldiimidazole (CDI) (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: A mixture of DCM and methanol (e.g., 95:5 or 90:10 v/v) with 0.5% triethylamine.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Visualizations

Reaction Pathway

Reaction_Pathway A N-Boc-4-piperidone C N-Boc-4-(2-hydroxyethylamino)piperidine (Amino Alcohol Intermediate) A->C Reductive Amination B Ethanolamine B->C E 2-Oxa-6,9-diazaspiro[4.5]decan-10-one (Product) C->E Intramolecular Cyclization D Carbonyldiimidazole (CDI) D->E

Caption: Synthetic route to 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Side Reaction: Dimer Formation

Dimer_Formation cluster_0 Desired Intramolecular Pathway cluster_1 Competing Intermolecular Pathway C1 Activated Intermediate P Product C1->P Cyclization C2 Activated Intermediate D Dimer C2->D Dimerization AA Amino Alcohol AA->D

Caption: Competing intramolecular vs. intermolecular pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Check completion of Reductive Amination Start->Q1 A1_Yes Proceed to Cyclization Analysis Q1->A1_Yes Yes A1_No Optimize Reductive Amination: - Check reducing agent - Adjust pH Q1->A1_No No Q2 Evidence of Dimerization? A1_Yes->Q2 A1_No->Q1 A2_Yes Implement High Dilution & Slow Addition Q2->A2_Yes Yes A2_No Analyze Cyclization Conditions Q2->A2_No No Q3 Purification Issues? A2_Yes->Q3 A3 Optimize Cyclization: - Vary temperature - Screen carbonyl sources A2_No->A3 A3->Q3 A3_Yes Optimize Chromatography: - Use basic modifier - Try alternative stationary phase Q3->A3_Yes Yes End Pure Product Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting the synthesis.

References

Sources

Technical Support Center: Biological Evaluation of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the biological evaluation of this unique chemical class. The inherent three-dimensionality and rigidity of spirocycles offer significant advantages in drug discovery, but these same properties can also introduce specific challenges in experimental settings.[1][2] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these common pitfalls.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Physicochemical & Solubility Issues

    • Interpreting Structure-Activity Relationships (SAR)

  • Troubleshooting Guides

    • Assay Interference and False Positives

    • Unexpected Metabolic Instability

    • Off-Target Liabilities

Frequently Asked Questions (FAQs)

Physicochemical & Solubility Issues

Question: My spirocyclic compound exhibits poor aqueous solubility, despite having a favorable calculated logP. What could be the cause, and how can I address it?

Answer: This is a common issue stemming from the unique properties of spirocyclic systems. While the introduction of sp3-rich spirocyclic scaffolds can often improve solubility compared to their flat, aromatic counterparts, other factors can counteract this benefit.

  • Causality:

    • High Crystal Lattice Energy: The rigid, three-dimensional structure of spirocycles can lead to highly stable crystal packing. This high lattice energy can make it difficult for solvent molecules to break apart the crystal, resulting in low apparent solubility despite favorable lipophilicity.

    • "Greasy" Patches: The carbon-rich framework of some spirocycles can create lipophilic surfaces on the molecule, even if the overall calculated logP is low due to the presence of polar functional groups. These lipophilic patches can promote self-aggregation in aqueous media.

    • Conformational Rigidity: Unlike flexible molecules, spirocycles cannot readily adopt alternative conformations to optimize solvation.[3]

  • Troubleshooting & Protocol:

    • Initial Assessment:

      • Visually inspect your compound stock solution. Is it clear, or is there evidence of precipitation?

      • Determine the kinetic solubility of your compound using nephelometry or a similar method. This will give you a more realistic measure of its solubility under assay conditions than calculated values.

    • Formulation Strategies:

      • Co-solvents: Prepare your stock solution in 100% DMSO. For your working solutions, try using a small percentage (e.g., 1-5%) of an appropriate organic co-solvent like ethanol or polyethylene glycol (PEG) in your aqueous buffer, if your assay can tolerate it.

      • Surfactants: The inclusion of a non-ionic surfactant such as Tween-80 or Pluronic F-68 at a concentration below its critical micelle concentration can help to break up aggregates and improve solubility.[4]

    • pH Adjustment: If your spirocyclic compound contains ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of your buffer can significantly impact its solubility. For basic compounds, a slightly acidic pH may improve solubility, while for acidic compounds, a slightly basic pH can be beneficial.

Parameter Potential Issue with Spirocycles Recommended Action
Aqueous Solubility High crystal lattice energy leads to low solubility.Use co-solvents, surfactants, or pH adjustment.
Lipophilicity (LogP/LogD) Can be lower than planar analogs, but "greasy" patches may exist.Measure LogD at relevant pH; consider impact on off-target effects.
Permeability Rigid structure can be beneficial for passive diffusion.Assess permeability using a Caco-2 assay.[5]
Interpreting Structure-Activity Relationships (SAR)

Question: I've introduced a spirocycle into my lead compound, and the potency has dropped significantly. I expected the conformational rigidity to be beneficial. What's going on?

Answer: While locking the conformation of a ligand can be a powerful strategy to enhance potency, it can also be detrimental if the constrained conformation is not optimal for binding to the target.[2]

  • Causality:

    • Incorrect Binding Conformation: The spirocycle may be forcing the key pharmacophoric elements into a spatial arrangement that is not compatible with the binding site of your target protein. The original, more flexible compound may have been able to adopt the correct binding pose, which is now inaccessible.

    • Steric Hindrance: The spirocyclic moiety itself might be clashing with residues in the binding pocket, preventing the rest of the molecule from binding effectively.

    • Disruption of Key Interactions: The introduction of the spirocycle may have displaced a critical functional group or altered the electronic properties of the molecule, disrupting essential hydrogen bonds, pi-stacking, or other interactions with the target.

  • Troubleshooting & Protocol:

    • Computational Modeling:

      • If a crystal structure of your target protein is available, perform docking studies with your spirocyclic analog and the original compound. Compare the predicted binding modes and look for steric clashes or unfavorable interactions.

      • If no crystal structure is available, consider pharmacophore modeling based on a set of known active compounds to see if your spirocyclic analog still fits the model.

    • Systematic SAR Exploration:

      • Synthesize a small set of analogs with different spirocyclic ring sizes or substitution patterns. This can help to probe the steric and conformational requirements of the binding pocket.[6] For example, moving from a spiro[3.3]heptane to a spiro[4.4]nonane can significantly alter the vectors of the substituents.

    • Biophysical Methods:

      • Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your compound is still binding to the target and to quantify the thermodynamics of the interaction. A significant change in enthalpy or entropy upon introduction of the spirocycle can provide clues about the nature of the binding event.

Troubleshooting Guides

Assay Interference and False Positives

Issue: Your spirocyclic compound is showing activity in multiple, unrelated assays, or you are seeing a high hit rate in your primary screen. This could be a sign of assay interference rather than specific, on-target activity.

Causality: Spirocyclic compounds, particularly those that are bulky and lipophilic, can be prone to non-specific assay interference through several mechanisms:

  • Aggregation: At concentrations above their critical aggregation concentration (CAC), some compounds can form colloidal aggregates that sequester and denature proteins, leading to false-positive signals in biochemical assays.[4]

  • Reactivity: While spirocyclic cores themselves are generally stable, certain strained ring systems (e.g., those containing oxetanes or azetidines) or reactive functional groups appended to the spirocycle can react covalently with assay components, such as enzyme nucleophiles or detection reagents.[7]

  • Pan-Assay Interference Compounds (PAINS): Some spirocyclic compounds may contain substructures that are known to interfere with various assay technologies through mechanisms like redox cycling or fluorescence quenching.[8]

Troubleshooting Workflow:

start High Hit Rate or Promiscuous Activity Observed check_structure Step 1: In Silico PAINS/Reactivity Check start->check_structure detergent_test Step 2: Detergent Counter-Screen check_structure->detergent_test No obvious reactive groups conclusion_interference Conclusion: Likely Assay Interference (Triage or Redesign) check_structure->conclusion_interference Known PAINS or reactive motif present dls_test Step 3: Dynamic Light Scattering (DLS) detergent_test->dls_test Activity abolished by detergent orthogonal_assay Step 4: Orthogonal Assay detergent_test->orthogonal_assay Activity unaffected by detergent dls_test->orthogonal_assay No aggregates detected dls_test->conclusion_interference Aggregates detected orthogonal_assay->conclusion_interference Activity not confirmed conclusion_real Conclusion: Potentially Real Activity (Proceed with Caution) orthogonal_assay->conclusion_real Activity confirmed in orthogonal assay

Caption: Workflow for diagnosing assay interference.

Detailed Protocol:

  • Step 1: In Silico Analysis:

    • Before extensive wet-lab work, analyze the structure of your spirocyclic compound using PAINS filters and other computational tools to identify potentially reactive moieties. Several online tools and commercial software packages are available for this purpose.

  • Step 2: Detergent Counter-Screen:

    • Rationale: Colloidal aggregation is a common cause of non-specific inhibition. Aggregates are disrupted by the presence of non-ionic detergents.[4]

    • Protocol:

      • Run your primary biochemical assay as usual.

      • In parallel, run the same assay with the inclusion of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-80, in the assay buffer.

      • Interpretation: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.

  • Step 3: Dynamic Light Scattering (DLS):

    • Rationale: DLS is a biophysical technique that can directly detect the presence of sub-micrometer particles (aggregates) in a solution.

    • Protocol:

      • Prepare your spirocyclic compound in the final assay buffer at the concentration where you observe activity.

      • Analyze the sample using a DLS instrument.

      • Interpretation: The detection of particles with a radius greater than ~100 nm is a strong indication of compound aggregation.

  • Step 4: Orthogonal Assay:

    • Rationale: A true on-target inhibitor should show activity in different assay formats that measure the same biological endpoint.

    • Protocol:

      • If your primary assay is a biochemical assay (e.g., purified enzyme), test your compound in a cell-based assay that measures the downstream consequences of target inhibition.

      • Conversely, if your primary assay is cell-based, try to confirm direct target engagement using a biophysical method like SPR or a thermal shift assay.

      • Interpretation: If the compound is active in both the primary and orthogonal assays, it provides greater confidence that the observed activity is real.

Unexpected Metabolic Instability

Issue: Your spirocyclic compound, which was designed to have improved metabolic stability, is showing high clearance in human liver microsomes (HLM).

Causality: While the rigid, sp3-rich nature of spirocycles can block metabolism at certain positions, it can also expose other sites to metabolic enzymes or introduce unforeseen metabolic liabilities.[5][9]

  • Unmasking of Metabolic Soft Spots: By making one part of the molecule more rigid and less accessible to metabolic enzymes, you may be inadvertently directing metabolism to other, previously less-favored sites.

  • Strained Ring Systems: Small, strained rings within a spirocyclic system (e.g., spiro-oxetanes or spiro-azetidines) can sometimes be susceptible to ring-opening metabolic pathways, although they are often more stable than their acyclic counterparts.[10]

  • Stereoelectronic Effects: The fixed three-dimensional arrangement of atoms in a spirocycle can create ideal stereoelectronic environments for enzymatic reactions, such as hydroxylation by cytochrome P450 enzymes, at seemingly unactivated C-H bonds.

Troubleshooting Workflow:

start High Clearance in HLM Observed metid Step 1: Metabolite Identification start->metid nadph_dependence Step 2: Check NADPH Dependence metid->nadph_dependence Metabolite(s) identified specific_inhibitors Step 3: Use Specific CYP Inhibitors nadph_dependence->specific_inhibitors Metabolism is NADPH-dependent redesign Step 4: Structure Redesign nadph_dependence->redesign Metabolism is NADPH-independent (Consider UGTs, etc.) specific_inhibitors->redesign Major CYP isozyme(s) identified

Caption: Workflow for investigating metabolic instability.

Detailed Protocol:

  • Step 1: Metabolite Identification:

    • Rationale: The first and most critical step is to determine where on the molecule metabolism is occurring.

    • Protocol:

      • Incubate your spirocyclic compound with HLM in the presence of the necessary cofactors (e.g., NADPH).

      • Analyze the reaction mixture at different time points using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

      • Identify the major metabolites by their mass-to-charge ratio (e.g., a +16 Da shift indicates hydroxylation).

      • If possible, use techniques like NMR to confirm the exact site of modification.

  • Step 2: Determine Cofactor Dependence:

    • Rationale: This helps to distinguish between Phase I (oxidative) metabolism, which is typically NADPH-dependent, and other pathways.

    • Protocol:

      • Run your HLM stability assay in parallel with and without NADPH.

      • Interpretation: If clearance is significantly reduced in the absence of NADPH, it points to cytochrome P450 (CYP) enzymes as the primary culprits. If clearance persists, consider other enzyme families like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

  • Step 3: Use Specific CYP Inhibitors:

    • Rationale: To identify the specific CYP isozyme(s) responsible for the metabolism.

    • Protocol:

      • Co-incubate your compound in HLM with specific chemical inhibitors for the major drug-metabolizing CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

      • Interpretation: A significant reduction in the clearance of your compound in the presence of a specific inhibitor points to that isozyme as being primarily responsible for its metabolism.

  • Step 4: Structure Redesign:

    • Once the metabolic "soft spot" has been identified, use this information to guide the redesign of your compound. For example, you can block the site of metabolism by introducing a fluorine atom or by making other structural modifications that disfavor enzymatic recognition.

Off-Target Liabilities

Issue: Your spirocyclic compound shows potent activity against your target, but it also exhibits significant off-target effects, such as hERG inhibition or activity against other kinases.

Causality: The defined three-dimensional shape of spirocycles, while beneficial for on-target potency, can also pre-organize the molecule to fit into the binding sites of unintended off-targets.[11]

  • hERG Channel Inhibition: The human ether-à-go-go-related gene (hERG) potassium channel is notorious for its promiscuous binding of a wide range of structurally diverse drugs. Key pharmacophoric features for hERG binders include a basic nitrogen and a lipophilic region. The rigid scaffold of a spirocycle can present these features in a spatial orientation that is highly favorable for binding to the hERG channel.[12]

  • Kinase Promiscuity: Many kinase inhibitors bind to the ATP-binding pocket, which is highly conserved across the kinome. A spirocyclic compound designed to bind to one kinase may inadvertently fit well into the ATP pocket of other kinases.

  • GPCR Selectivity: While spirocycles can improve selectivity between G-protein coupled receptor (GPCR) subtypes, they can also lead to unexpected cross-reactivity if the overall shape and pharmacophore presentation mimics the endogenous ligand of another receptor.

Troubleshooting & Mitigation Strategy:

  • Early and Broad Off-Target Screening:

    • Do not wait until late in the drug discovery process to assess off-target liabilities. Screen your key compounds early against a broad panel of common off-targets, such as those offered by contract research organizations (e.g., a safety panel including hERG, various kinases, and GPCRs).

  • Structure-Based Redesign:

    • If your compound inhibits hERG, analyze its structure for the key pharmacophoric features. Can you reduce its lipophilicity or mask the basic nitrogen without losing on-target activity? Introducing a spirocycle has been shown to be a successful strategy to reduce hERG affinity by lowering LogD and altering the presentation of the basic amine.[11]

    • For kinase promiscuity, use available crystal structures of your on-target and off-target kinases to guide the design of more selective compounds. Exploit differences in the "gatekeeper" residue or other less-conserved regions of the ATP-binding site.

  • Systematic Modulation of Physicochemical Properties:

    • Create a small matrix of analogs where you systematically vary properties like lipophilicity (LogD) and basicity (pKa) and measure the impact on both on-target and off-target activity. This can help you to find a "sweet spot" with an acceptable therapeutic window.

Off-Target Potential Cause with Spirocycles Mitigation Strategy
hERG Channel Optimal spatial arrangement of lipophilic and basic groups.Reduce lipophilicity, decrease pKa of basic center, introduce steric hindrance.[11]
Kinases Fit into conserved ATP-binding pocket.Exploit differences in the gatekeeper residue or non-conserved regions.
GPCRs Mimicry of another receptor's ligand.Alter substitution patterns on the spirocycle to introduce selectivity elements.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem 64, 150-183. (URL not available)
  • Carreira, E. M., et al. (2008). Comparison of spirocyclic oxetanes to their parent amino heterocycles. Angewandte Chemie International Edition, 47(25), 4559-4562. (URL not available)
  • Carreira, E. M., et al. (2010). Spirocyclic analogues of morpholine. Angewandte Chemie International Edition, 49(5), 948-951. (URL not available)
  • Varela MT, Dias GG, de Oliveira LFN, de Oliveira RG, Aguiar FD, Nogueira JP, Cruz LR, Dias LC. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Krasavin, M., et al. (2021). Metabolic stability and biological activity of spiro[3.3]heptane analogues of Sonidegib. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 14(1), 1-5. [Link]

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  • Johansson, A., et al. (2016). Discovery of potent and selective melanin-concentrating hormone receptor 1 antagonists containing a spirocyclic scaffold. Journal of Medicinal Chemistry, 59(1), 210-224. (URL not available)
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. (URL not available)
  • Stepan, A. F., et al. (2011). The impact of spirocyclic scaffolds on physicochemical and in vitro ADME properties. Journal of Medicinal Chemistry, 54(21), 7723-7730. (URL not available)
  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. (2023). ResearchGate. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2018).
  • Murphy, A. C., et al. (2008). Synthetic and biological studies on the spiro-mamakone system. Organic & Biomolecular Chemistry, 6(20), 3854-3862. [Link]

  • Ertl, P., & Schuffenhauer, A. (2009). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions.
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  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1431. [Link]

  • Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. (2021). Organic Chemistry Frontiers. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). Journal of Visualized Experiments. [Link]

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  • Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances. [Link]

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Validation & Comparative

A Comparative Guide to the In Vivo Validation of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one as a Putative Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, a novel heterocyclic compound with potential applications in oncology. While direct biological data for this specific molecule is not yet publicly available, its core structure is found in intermediates used for synthesizing kinase inhibitors targeting cancer and inflammatory diseases.[1] This structural alert warrants a thorough investigation into its potential as a therapeutic agent.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, and survival.[2][3] Their dysregulation is a hallmark of many cancers, making them a prime target for drug development.[3][4] This guide, therefore, outlines a robust, scientifically-grounded strategy for assessing the in vivo efficacy of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, comparing its hypothetical performance against established kinase inhibitors in a preclinical oncology model. The methodologies described herein are based on established and widely accepted protocols to ensure scientific rigor and reproducibility.

Comparative In Vivo Efficacy in a Human Tumor Xenograft Model

The cornerstone of preclinical oncology drug development is the demonstration of anti-tumor activity in a living organism.[5] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a gold standard for evaluating the efficacy of novel therapeutic agents.[5][6]

For the purpose of this guide, we hypothesize the evaluation of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one in a Non-Small Cell Lung Cancer (NSCLC) xenograft model using the HCC827 cell line, which harbors an EGFR-activating mutation.[7] This makes it particularly sensitive to EGFR tyrosine kinase inhibitors (TKIs). The performance of our compound of interest is compared against Gefitinib, a well-established EGFR inhibitor.[8]

Table 1: Hypothetical Comparative Efficacy Data

CompoundDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., QD1250 ± 150-+1.5
2-Oxa-6,9-diazaspiro[4.5]decan-10-one 50 mg/kg, p.o., QD480 ± 9561.6-2.0
Gefitinib50 mg/kg, p.o., QD450 ± 8064.0-3.5

Data are represented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study relative to the vehicle control group. Body weight change is a general indicator of tolerability.

Interpretation of a Nude Mouse Xenograft Model Workflow

The following diagram outlines the critical steps in conducting an in vivo xenograft study to validate a novel compound like 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. Each stage is designed to ensure the health and welfare of the animals while generating robust and reproducible data.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_study Phase 3: Efficacy Study cluster_analysis Phase 4: Analysis cell_culture Cell Line Expansion (e.g., HCC827) cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest animal_acclimate Animal Acclimatization (6-8 week old female NSG mice) implantation Subcutaneous Implantation (Right Flank) animal_acclimate->implantation cell_harvest->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing Administration (Vehicle, Test Compound, Reference) randomization->dosing monitoring Tumor Volume & Body Weight Measurement (3x/week) dosing->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint Tumor volume limit reached or study duration complete tissue_collection Tumor & Tissue Collection endpoint->tissue_collection data_analysis Data Analysis (TGI, etc.) tissue_collection->data_analysis

Caption: Workflow for an in vivo human tumor xenograft study.

Mechanistic Context: The EGFR Signaling Pathway

To understand why a kinase inhibitor might be effective in an HCC827 xenograft model, it is crucial to visualize the underlying molecular pathway. The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation and survival in many cancers, including certain types of NSCLC.[7] An activating mutation in EGFR leads to constitutive signaling, which can be blocked by effective TKIs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI 2-Oxa-6,9-diazaspiro[4.5]decan-10-one (Hypothesized Inhibitor) TKI->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the site of action for a TKI.

Detailed Experimental Protocol: Xenograft Efficacy Study

This protocol provides a step-by-step methodology for conducting the in vivo study outlined above. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

1. Cell Culture and Preparation:

  • Culture HCC827 human NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells at 80-90% confluency.[5] For implantation, harvest cells during the exponential growth phase.

  • Wash cells with sterile PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count and assess viability using a method like trypan blue exclusion; viability should be >95%.[9]

  • Adjust the final cell concentration to 5 x 10⁷ cells/mL for injection. Keep the cell suspension on ice.

2. Animal Husbandry and Implantation:

  • Use female athymic nude or NSG (NOD scid gamma) mice, 6-8 weeks of age. Allow mice to acclimatize for at least one week upon arrival.

  • Anesthetize the mouse prior to injection.

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[9]

  • Monitor the mice regularly for tumor development.

3. Tumor Monitoring and Treatment:

  • Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).

  • Prepare dosing solutions. The vehicle should be an appropriate, well-tolerated formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). 2-Oxa-6,9-diazaspiro[4.5]decan-10-one and the reference compound (Gefitinib) should be formulated in this vehicle at the desired concentration.

  • Administer the treatments daily via oral gavage (p.o.) at the specified dose (e.g., 50 mg/kg).

  • Throughout the study, monitor tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of systemic toxicity.

4. Study Endpoints and Analysis:

  • The study may be concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 or 28 days).

  • Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, pharmacodynamic biomarker analysis).

  • Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion and Future Directions

This guide presents a hypothetical but scientifically rigorous framework for the initial in vivo validation of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one as a potential kinase inhibitor for oncology. The successful execution of such a study, yielding data similar to the hypothetical results presented, would establish a strong foundation for further preclinical development.

Positive results would warrant follow-up studies, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with target engagement and anti-tumor activity.

  • Orthotopic models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[6]

  • Combination studies: To assess potential synergies with other standard-of-care agents.[10]

By systematically applying these established methodologies, researchers can effectively evaluate the therapeutic potential of novel chemical entities like 2-Oxa-6,9-diazaspiro[4.5]decan-10-one and guide their journey from a promising scaffold to a potential clinical candidate.

References

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  • Methods to study xenografted human cancer in genetically diverse mice. PMC - NIH. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Mitogen-activated protein kinase. Wikipedia. Available at: [Link]

  • Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases. PMC. Available at: [Link]

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  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. Available at: [Link]

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Navigating the Kinome: A Guide to Characterizing the Selectivity of Novel Kinase Inhibitors Featuring the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, a significant challenge remains: achieving inhibitor selectivity. Given the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects, leading to toxicity and limiting their therapeutic window.

The 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold has emerged as a promising structural motif in medicinal chemistry. While direct kinase profiling data for this specific compound is not yet publicly available, its derivatives have shown potent and selective inhibition of key kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinase 1 (JAK1)/Tyrosine Kinase 2 (TYK2).[1][2] This highlights the potential of this spirocyclic system to serve as a foundation for the development of novel, selective kinase inhibitors.

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the kinase selectivity profiling of a novel compound, using the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold as a representative example. We will delve into the causality behind experimental choices, present state-of-the-art methodologies, and offer a blueprint for data interpretation and presentation.

The Imperative of Kinase Selectivity Profiling

A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic potential and safety. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects and associated toxicities. Conversely, a more promiscuous inhibitor might be desirable in certain contexts, such as in oncology, where targeting multiple nodes in a signaling network can be advantageous. Therefore, a comprehensive understanding of a compound's interactions across the kinome is paramount.[3][4][5]

There are two primary philosophies in kinase inhibitor discovery: a target-centric approach, where inhibitors are designed for a specific kinase and then screened for selectivity, and a target-blind approach, where compound libraries are screened against a broad panel of kinases to identify selective agents.[4] Regardless of the initial strategy, large-scale kinase profiling is an indispensable step in the preclinical development of any kinase inhibitor.

Methodologies for Kinase Selectivity Profiling: A Comparative Overview

The choice of assay for determining a kinase selectivity profile is a critical decision, with each method offering a unique set of advantages and limitations. The two main categories of assays are biochemical and cellular.

Biochemical Assays: A Purified Perspective

Biochemical assays utilize purified recombinant kinase enzymes, substrates, and the inhibitor of interest in a cell-free system. These assays directly measure the inhibitor's ability to block the catalytic activity of the kinase.

  • Radiometric Assays: Considered a gold standard, these assays, such as the HotSpot platform, measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[4] They are highly sensitive and provide a direct measure of catalytic activity.

  • Fluorescence-Based Assays: These methods, including Fluorescence Resonance Energy Transfer (FRET), rely on the detection of a fluorescent signal that is modulated by the phosphorylation event.[3] They are amenable to high-throughput screening.

  • Luminescence-Based Assays: The ADP-Glo™ Kinase Assay is a popular example that measures the amount of ADP produced during the kinase reaction.[6] The amount of ADP is proportional to kinase activity, and the assay generates a luminescent signal.

  • Mobility Shift Assays: These assays, often performed in a microfluidic format, separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[7]

Advantages of Biochemical Assays:

  • High precision and reproducibility.

  • Direct measurement of enzyme inhibition.

  • Amenable to high-throughput screening of large compound libraries.

Limitations of Biochemical Assays:

  • Lack of a physiological context; they do not account for factors such as cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins and allosteric regulators.[3][8]

Cellular Assays: A Physiologically Relevant Viewpoint

Cellular assays measure the effect of an inhibitor on kinase activity within a living cell, providing a more physiologically relevant assessment of target engagement and selectivity.

  • NanoBRET™ Target Engagement (TE) Intracellular Kinase Assays: This technology measures the binding of an inhibitor to a full-length kinase expressed in live cells (typically HEK293).[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the ATP pocket. Competitive displacement of the probe by the inhibitor results in a loss of BRET signal.

Advantages of Cellular Assays:

  • More physiologically relevant data that accounts for cell permeability, efflux pumps, and intracellular ATP concentrations.[8][9]

  • Provides a more accurate reflection of a compound's "real-world" activity.

Limitations of Cellular Assays:

  • Can be more complex and have lower throughput than biochemical assays.

  • The use of overexpressed kinases in a specific cell line (e.g., HEK293) may not fully recapitulate the native cellular environment of all kinases.

Hypothetical Kinase Selectivity Profile of a 2-Oxa-6,9-diazaspiro[4.5]decan-10-one Derivative

To illustrate how selectivity data is presented and interpreted, let us consider a hypothetical derivative, "Spiro-K," designed as a RIPK1 inhibitor. The following table summarizes a potential kinase selectivity profile for Spiro-K compared to a known RIPK1 inhibitor, Necrostatin-1. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of selected kinases.

Kinase TargetSpiro-K (% Inhibition @ 1 µM)Necrostatin-1 (% Inhibition @ 1 µM)
RIPK1 95 88
RIPK24560
RIPK31015
JAK158
JAK235
JAK324
TYK267
SRC1225
ABL1818
BRAF49
EGFR26
p38α1530

In this hypothetical scenario, Spiro-K demonstrates high potency against its intended target, RIPK1, with superior selectivity compared to Necrostatin-1 across the tested panel. The lower inhibition of other kinases, particularly those in the same family (RIPK2, RIPK3) and other common off-targets, would suggest a favorable selectivity profile for Spiro-K.

Visualizing Kinase Signaling and Experimental Workflows

Visual aids are invaluable for understanding complex biological pathways and experimental procedures.

Simplified RIPK1-Mediated Necroptosis Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway, a form of programmed cell death. Inhibition of RIPK1 kinase activity is a key therapeutic strategy for diseases driven by necroptosis.

RIPK1_Pathway cluster_complex1 Complex I cluster_complex2 Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ub NEMO NEMO RIPK1->NEMO RIPK3 RIPK3 RIPK1->RIPK3 IKK IKKα/β NEMO->IKK NFkB NF-κB (Survival) IKK->NFkB MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis.

Workflow for Kinase Selectivity Profiling using ADP-Glo™

This diagram outlines the key steps in performing a kinase selectivity profiling experiment using the luminescent ADP-Glo™ assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Reaction Set up Kinase Reaction: - Kinase - Substrate - ATP - Compound Compound_Prep->Kinase_Reaction Incubate_1 Incubate at RT (e.g., 60 min) Kinase_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (e.g., 30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Data_Analysis Data Analysis: Calculate % Inhibition Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Experimental Protocol: A Step-by-Step Guide to the ADP-Glo™ Kinase Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of a compound against a panel of kinases using the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., Spiro-K)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a concentration-response curve. A typical starting concentration for screening is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer containing the appropriate concentrations of kinase, substrate, and any necessary cofactors.

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km,ATP of the kinase to accurately reflect the inhibitor's intrinsic affinity.[3]

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion: From Data to Decisions

The kinase selectivity profile of a novel compound, such as one derived from the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold, is a cornerstone of its preclinical evaluation. By employing a combination of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's on- and off-target activities. This information is critical for guiding lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective kinase inhibitor therapeutics. The methodologies and frameworks presented in this guide provide a solid foundation for embarking on this essential aspect of drug discovery.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(18), 7437-7459. [Link]

  • Henn, M. A., et al. (2015). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Methods in Molecular Biology, 1337, 107-129. [Link]

  • Gao, Y., et al. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 31(11), 1042-1050. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxa-6,9-diazaspiro[4.5]decane. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(11), 2217-2228. [Link]

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Assessing the Off-Target Landscape of Novel Spirocyclic Compounds: A Comparative Guide to In Vitro Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the identification of potent lead compounds is only the initial step. The ultimate success of a drug candidate hinges not just on its intended on-target efficacy, but critically, on its selectivity. Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a major contributor to clinical trial failures and post-market withdrawals. For novel chemical scaffolds like 2-Oxa-6,9-diazaspiro[4.5]decan-10-one , a heterocyclic building block frequently employed in the synthesis of kinase inhibitors, a thorough assessment of off-target interactions is paramount.[1] This guide provides a comparative overview of essential in vitro methodologies to comprehensively profile the off-target landscape of such compounds, ensuring a more robust and predictive preclinical development process.

The spirocyclic nature of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one offers a three-dimensional architecture that can confer high affinity and unique pharmacological properties. However, this complexity also necessitates a rigorous evaluation of its broader biological interactions. This guide will detail the principles, protocols, and comparative strengths of key experimental approaches to build a comprehensive off-target profile.

Comparative Methodologies for Off-Target Profiling

A multi-pronged approach is essential for a thorough off-target assessment. No single assay can provide a complete picture. Here, we compare several industry-standard techniques, each offering a unique window into the interaction profile of a test compound.

Assay Type Principle Primary Output Advantages Limitations
In Vitro Toxicology Assays Measures cytotoxic, genotoxic, hepatotoxic, or cardiotoxic effects on cultured cells.[2][3]Cell viability (IC50), DNA damage, specific organ toxicity markers.Provides early indication of potential safety liabilities; cost-effective and high-throughput.[3][4]Does not identify specific off-targets; translation to in vivo toxicity can be limited.
Kinase Profiling (Kinome Scanning) Quantifies the interaction of a compound against a large panel of purified kinases.[5][6]IC50 or percent inhibition values for each kinase in the panel.[7]Comprehensive overview of activity against the kinome, a common source of off-targets; highly quantitative.[5]Focused on a single protein family; does not assess non-kinase off-targets.
Receptor Binding Assays Measures the ability of a compound to displace a radiolabeled or fluorescently labeled ligand from a specific receptor.[8][9][10]Inhibition constant (Ki) or IC50 for each receptor.[11]Highly sensitive and specific for identifying interactions with known receptors.Requires prior knowledge of potential off-targets; can be labor-intensive.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in intact cells upon ligand binding.[12][13][14][15]A thermal shift (ΔTm) indicating target engagement.[13]Label-free; confirms target engagement in a physiological context; can identify novel off-targets.[13][14][16]Lower throughput than some biochemical assays; may not be suitable for all protein targets.[16]

Experimental Protocols and Data Interpretation

Broad Spectrum Safety Assessment: In Vitro Toxicology

Early-stage toxicity testing is a critical filter to eliminate compounds with overt cellular liabilities.[2][4] These assays are designed to provide a general assessment of a compound's potential to cause harm to cells.[17]

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed a human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one (and a positive control, e.g., Doxorubicin) in cell culture medium. Add the diluted compounds to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Illustrative Data:

CompoundHepG2 IC50 (µM)
2-Oxa-6,9-diazaspiro[4.5]decan-10-one > 100
Staurosporine (Control)0.05

Interpretation: An IC50 value significantly greater than the anticipated therapeutic concentration suggests a favorable initial safety profile.

Profiling Against a Key Target Family: Kinome Scanning

Given that spirocyclic scaffolds are often developed as kinase inhibitors, comprehensive profiling against a panel of kinases is essential to determine selectivity.[1][5]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Compound Preparation: Prepare a 10-point serial dilution of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase of interest (from a panel of, for example, 200 kinases), and its specific substrate peptide.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and convert the produced ADP to ATP. Then, add a detection reagent to generate a luminescent signal proportional to the initial ADP amount.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value for each kinase.

Illustrative Data:

Kinase Target2-Oxa-6,9-diazaspiro[4.5]decan-10-one IC50 (nM)Staurosporine (Control) IC50 (nM)
Target Kinase A155
Off-Target Kinase B2,50010
Off-Target Kinase C>10,00020

Interpretation: A large fold-difference between the on-target and off-target IC50 values indicates high selectivity. A selectivity score (e.g., S-score) can be calculated to quantify this.

Assessing Target Engagement in a Cellular Context: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[12][13][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[12][15][18]

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody.

Illustrative Data Visualization:

cluster_0 CETSA Workflow A Intact Cells B Treat with Compound or Vehicle A->B C Heat to Various Temperatures B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Aggregated Proteins) D->E F Western Blot for Target Protein E->F G Quantify and Plot Melting Curve F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement in the cellular environment.

Synthesis and Strategic Application

A systematic approach to off-target assessment is crucial. The proposed workflow begins with broad toxicity screening to flag problematic compounds early. This is followed by comprehensive kinome profiling to understand selectivity within the primary target family. Finally, CETSA provides invaluable confirmation of on-target engagement in a physiologically relevant setting.

Start Test Compound (2-Oxa-6,9-diazaspiro[4.5]decan-10-one) Tox In Vitro Toxicology (e.g., MTT Assay) Start->Tox Decision1 High Toxicity? Tox->Decision1 Kinome Kinome Profiling (Selectivity Assessment) Decision2 Poor Selectivity? Kinome->Decision2 CETSA Cellular Thermal Shift Assay (Target Engagement) Decision3 No Target Engagement? CETSA->Decision3 Decision1->Kinome No Stop Terminate or Redesign Decision1->Stop Yes Decision2->CETSA No Decision2->Stop Yes Decision3->Stop Yes Proceed Proceed to Further Preclinical Studies Decision3->Proceed No

Caption: Strategic workflow for off-target effect assessment.

By integrating these diverse experimental approaches, researchers can build a robust data package that not only supports the continued development of promising compounds like those derived from the 2-Oxa-6,9-diazaspiro[4.5]decan-10-one scaffold but also provides a deeper understanding of their biological activity, ultimately leading to safer and more effective medicines.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, a heterocyclic compound utilized in pharmaceutical research. Due to the absence of specific disposal data for this exact molecule, this document synthesizes best practices from safety data sheets (SDS) of structurally similar compounds and general chemical waste guidelines from authoritative sources. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Compound and Associated Hazards
PropertyValue/InformationSource
Chemical FamilySpirocyclic HeterocycleN/A
Potential HazardsSkin Irritant, Eye Irritant, Harmful if Swallowed[1][2][3][4]
Primary Disposal RouteLicensed Hazardous Waste Incineration[5][6]
Core Disposal Workflow

The proper disposal of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the proper segregation of waste and culminates in its removal by a certified hazardous waste management service.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal PPE 1. Don Appropriate PPE Segregate 2. Segregate Waste PPE->Segregate Handle with care Label 3. Label Waste Container Segregate->Label Prevent mixing Store 4. Store Securely Label->Store Await disposal Pickup 5. Schedule Professional Pickup Store->Pickup Transfer of custody Incineration 6. High-Temperature Incineration Pickup->Incineration Final destruction

Figure 1: A step-by-step workflow for the safe disposal of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Detailed, Step-by-Step Disposal Protocol

This protocol provides a comprehensive, procedural guide for the safe handling and disposal of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

Personal Protective Equipment (PPE)

Before handling any chemical waste, it is crucial to be outfitted with the appropriate personal protective equipment (PPE). This is the first line of defense against accidental exposure.

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a fume hood.[3][4]

Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste streams are managed appropriately.

  • Solid Waste: Collect any solid 2-Oxa-6,9-diazaspiro[4.5]decan-10-one waste, including contaminated consumables (e.g., weigh boats, filter paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 2-Oxa-6,9-diazaspiro[4.5]decan-10-one should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a legal requirement and essential for the safety of all personnel who may handle the waste.

  • The label must clearly state "Hazardous Waste."

  • Identify the contents, including the full chemical name: "2-Oxa-6,9-diazaspiro[4.5]decan-10-one."

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Include the date of accumulation and the name of the generating researcher or lab.

Secure Storage

Pending pickup by a licensed waste disposal service, all hazardous waste must be stored securely.

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Secondary containment (e.g., a larger, chemical-resistant bin) is highly recommended.

  • Keep waste away from heat, sparks, and open flames.[8]

Professional Disposal

Under no circumstances should 2-Oxa-6,9-diazaspiro[4.5]decan-10-one or its containers be disposed of in the regular trash or poured down the drain.[1]

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Your institution's EHS office will have established procedures for this.

  • The most common and effective method for the final destruction of such organic compounds is high-temperature incineration at a permitted hazardous waste facility.[5][6] This process ensures the complete breakdown of the molecule into less harmful components.

References

  • Benchchem.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
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  • Sigma-Aldrich.
  • CymitQuimica.
  • Chemical Waste Disposal Guidelines.
  • PubChem. 2,9-Dimethyl-6-oxa-2,10-diazaspiro[4.5]decane.
  • AK Scientific, Inc. 2,2-Dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-amine.
  • SAFETY D
  • PubChemLite. 2-oxa-6,9-diazaspiro[4.5]decane.
  • PubChem. 1-Oxaspiro[4.5]decan-2-one.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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Navigating the Handling of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety Precautions

Based on the available data for these analogs, 2-Oxa-6,9-diazaspiro[4.5]decan-10-one should be treated as a compound that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

Therefore, strict adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide is imperative to minimize exposure and ensure a safe laboratory environment.

Section 1: Personal Protective Equipment (PPE) - Your Primary Defense

The selection and proper use of PPE are the most critical factors in mitigating the risks associated with handling 2-Oxa-6,9-diazaspiro[4.5]decan-10-one. The following table summarizes the recommended PPE for various laboratory operations.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsTwo pairs of chemotherapy-grade nitrile glovesDisposable, fluid-resistant gown with knit cuffsN95 respirator or higher, especially if dust may be generated. Work should be performed in a chemical fume hood or ventilated enclosure.
Solution Preparation and Transfers Chemical splash goggles and a face shieldTwo pairs of chemotherapy-grade nitrile glovesDisposable, fluid-resistant gown with knit cuffsWork should be performed in a chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shieldTwo pairs of chemotherapy-grade nitrile glovesDisposable, fluid-resistant gown with knit cuffsWork should be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldTwo pairs of heavy-duty nitrile glovesChemical-resistant suit or apron over a disposable gownAir-purifying respirator with an appropriate cartridge for organic vapors and particulates.
The Rationale Behind the Recommendations
  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[1][2] A face shield should be worn in conjunction with goggles whenever there is a risk of splashes or sprays.[3]

  • Hand Protection: Due to the risk of skin irritation, double-gloving with chemotherapy-grade nitrile gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard is recommended. This provides an extra layer of protection against potential permeation. Proper glove removal technique is crucial to prevent skin contact with the contaminated outer glove.

  • Body Protection: A disposable, fluid-resistant gown that opens in the back and has tight-fitting knit cuffs is essential to protect the skin from contamination. The gown should be changed immediately if it becomes contaminated.

  • Respiratory Protection: Handling of the solid compound, which may generate dust, requires respiratory protection to prevent irritation of the respiratory tract.[1][2] All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

Section 2: Procedural Guidance - Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is tied securely at the back.

  • Respiratory Protection: If required, don your N95 respirator or other specified respiratory protection. Ensure a proper fit test has been conducted.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your first pair of gloves, pulling the cuffs over the cuffs of your gown. Don the second pair of gloves over the first.

Doffing Procedure
  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique, peeling them off and turning them inside out.

  • Gown: Untie the gown and peel it away from your body, touching only the inside of the gown. Roll it into a ball, with the contaminated side inward.

  • Eye and Face Protection: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves using the same glove-to-glove technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Section 3: Disposal Plan - Managing Contaminated Waste

Proper disposal of 2-Oxa-6,9-diazaspiro[4.5]decan-10-one and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused or waste 2-Oxa-6,9-diazaspiro[4.5]decan-10-one, as well as any solutions containing the compound, must be collected in a clearly labeled, sealed, and compatible waste container. Consult your institution's hazardous waste disposal guidelines for specific procedures. Do not pour this chemical down the drain.[1][2]

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be considered hazardous waste. Place all used PPE in a designated hazardous waste bag or container immediately after doffing.

  • Sharps and Glassware: Contaminated sharps and broken glassware must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Start: Handling 2-Oxa-6,9-diazaspiro[4.5]decan-10-one task Identify the task: - Weighing/Aliquoting (Solid) - Solution Preparation - Reaction/Work-up - Spill Cleanup start->task weighing Weighing (Solid): - Goggles - Double Nitrile Gloves - Gown - N95 Respirator - Fume Hood task->weighing Solid Handling solution Solution Prep: - Goggles & Face Shield - Double Nitrile Gloves - Gown - Fume Hood task->solution Liquid Handling reaction Reaction/Work-up: - Goggles & Face Shield - Double Nitrile Gloves - Gown - Fume Hood task->reaction Reaction spill Spill Cleanup: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit/Apron - Air-Purifying Respirator task->spill Spill dispose Dispose of all contaminated materials as hazardous waste weighing->dispose solution->dispose reaction->dispose spill->dispose

Caption: PPE Selection Workflow for 2-Oxa-6,9-diazaspiro[4.5]decan-10-one.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 2-Oxa-6,9-diazaspiro[4.5]decan-10-one and maintain a safe and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • MySkinRecipes. 2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester. [Link]

  • Angene Chemical. Safety Data Sheet - tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. (2021-05-01). [Link]

  • US EPA. Personal Protective Equipment. (2025-09-12). [Link]

  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. (2018-09-04). [Link]

Sources

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